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  • Product: 25H-NB4OMe (hydrochloride)
  • CAS: 1566571-54-7

Core Science & Biosynthesis

Foundational

25H-NB4OMe hydrochloride chemical structure and properties

An In-Depth Technical Guide to 25H-NB4OMe Hydrochloride: Structure, Properties, and Analysis This document provides a comprehensive technical overview of 25H-NB4OMe hydrochloride, an analytical reference standard structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 25H-NB4OMe Hydrochloride: Structure, Properties, and Analysis

This document provides a comprehensive technical overview of 25H-NB4OMe hydrochloride, an analytical reference standard structurally classified as a phenethylamine.[1][2][3] Intended for researchers, scientists, and drug development professionals, this guide delves into the compound's chemical identity, inferred pharmacology, synthesis principles, and detailed analytical methodologies. As the specific biological properties of this compound have not been extensively evaluated, this guide synthesizes data from its structural class—the N-benzyl-phenethylamines (NBOMes)—to provide a robust framework for its scientific handling and analysis.[1][2][3]

Core Chemical Identity and Physicochemical Profile

25H-NB4OMe hydrochloride is the 4-methoxy isomer of 25H-NBOMe, a potent psychedelic compound.[1] Understanding its fundamental properties is the first step in any rigorous scientific investigation. The hydrochloride salt form enhances stability and solubility for analytical purposes.

Chemical Structure

The structure consists of a 2,5-dimethoxyphenethylamine backbone (derived from 2C-H) with a 4-methoxybenzyl group attached to the amine. This N-benzyl substitution is a hallmark of the NBOMe class and is critical to its pharmacological profile.[4][5]

Caption: Chemical structure of 25H-NB4OMe hydrochloride.

Key Identifiers & Physicochemical Data

The following table summarizes the essential data for this compound, critical for sample tracking, preparation, and method development.

PropertyValueReference
Formal Name 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride[1][2][3]
Synonym 25H-NBOMe 4-methoxy isomer[1][3]
CAS Number 1566571-54-7[1][2]
Molecular Formula C₁₈H₂₃NO₃ • HCl[1][2]
Formula Weight 337.8 g/mol [1][2]
Purity ≥98%[1][2]
Formulation A crystalline solid[1][2][3]
UV/Vis. λmax 282, 291 nm[1][3]
Storage -20°C[3]
Stability ≥5 years (at -20°C)[3]
Solubility Profile

Accurate solvent selection is paramount for preparing analytical standards and stock solutions. The solubility data provides a quantitative basis for these experimental choices.

SolventSolubility
DMF ~2 mg/mL
DMSO ~2 mg/mL
Ethanol ~3 mg/mL
PBS (pH 7.2) ~0.25 mg/mL
Data sourced from Cayman Chemical.[1]

Synthetic Pathway: A Mechanistic Overview

While specific synthesis routes for 25H-NB4OMe are not published in detail, the synthesis of NBOMe compounds generally follows a well-established chemical pathway: reductive amination.[4] This process is efficient and relies on commercially available precursors, explaining its prevalence.

The core principle involves reacting the primary amine of a phenethylamine (in this case, 2C-H) with an aldehyde or ketone (here, 4-methoxybenzaldehyde) to form an imine intermediate. This intermediate is then reduced in situ to the final secondary amine. Sodium borohydride (NaBH₄) or similar reducing agents are commonly employed for this transformation.

Synthesis_Workflow precursor1 2C-H (2,5-Dimethoxyphenethylamine) reaction Reductive Amination (e.g., NaBH4, Methanol) precursor1->reaction precursor2 4-Methoxybenzaldehyde precursor2->reaction intermediate Schiff Base (Imine) Intermediate reaction->intermediate forms product 25H-NB4OMe (Free Base) intermediate->product reduced final_product 25H-NB4OMe Hydrochloride product->final_product Acidification acid HCl in Ether

Caption: Generalized synthesis workflow for NBOMe compounds.

Inferred Pharmacology: 5-HT₂ₐ Receptor Agonism

Disclaimer: The biological and pharmacological properties of 25H-NB4OMe have not been formally evaluated.[1][2][3] The following section is based on the well-documented pharmacology of the NBOMe class of compounds.

NBOMes are potent full or partial agonists of the serotonin 5-HT₂ₐ receptor.[4][6][7] This receptor is a G-protein coupled receptor (GPCR) primarily responsible for the psychoactive effects of classic hallucinogens like LSD, psilocybin, and mescaline.[8][9][10] The addition of the N-benzyl group dramatically increases the affinity and potency at the 5-HT₂ₐ receptor compared to the parent 2C-X compounds.[5]

Activation of the 5-HT₂ₐ receptor initiates a downstream signaling cascade via Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately modulating neuronal excitability.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc activates downstream Downstream Neuronal Effects ca_release->downstream pkc->downstream ligand 25H-NB4OMe ligand->receptor binds

Caption: Inferred 5-HT₂ₐ receptor signaling cascade.

Analytical Methodologies: A Validated Approach

As an analytical reference standard, the primary application of 25H-NB4OMe is in the development and validation of methods for its detection and quantification, particularly in forensic and research settings.[1][11] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12][13]

Analytical Workflow Overview

A robust analytical workflow ensures reproducible and defensible results. The process begins with precise sample preparation and culminates in data analysis and reporting.

Analytical_Workflow prep 1. Sample Preparation (e.g., Standard Dilution, Matrix Extraction) lc 2. LC Separation (Reversed-Phase C18 Column) prep->lc ion 3. Ionization (Electrospray Ionization - ESI+) lc->ion ms1 4. Quadrupole 1 (Q1) (Precursor Ion Selection) ion->ms1 ms2 5. Quadrupole 2 (Q2) (Collision-Induced Dissociation - CID) ms1->ms2 ms3 6. Quadrupole 3 (Q3) (Product Ion Selection) ms2->ms3 detect 7. Detection & Data Acquisition ms3->detect analyze 8. Data Analysis (Quantification & Confirmation) detect->analyze

Caption: LC-MS/MS workflow for 25H-NB4OMe analysis.

Protocol: LC-MS/MS Quantification

This protocol provides a self-validating framework for the analysis of 25H-NB4OMe. The causality for each parameter is explained to demonstrate an expert-driven approach.

Objective: To accurately quantify 25H-NB4OMe in a methanolic solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • 25H-NB4OMe Hydrochloride Reference Standard

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid

  • Appropriate deuterated internal standard (e.g., 25I-NBOMe-d₃)[14]

Methodology:

  • Standard Preparation:

    • Causality: Accurate standard preparation is the foundation of quantification. A serial dilution from a certified stock prevents propagation of errors.

    • Prepare a 1 mg/mL stock solution of 25H-NB4OMe in methanol.

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Spike each calibrator and sample with the internal standard (IS) at a constant concentration (e.g., 20 ng/mL). The IS corrects for variations in sample preparation and instrument response.

  • LC Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

      • Causality: A C18 stationary phase provides excellent hydrophobic retention for phenethylamine structures. The small particle size (1.8 µm) ensures high resolution and sharp peaks.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

      • Causality: Formic acid acidifies the mobile phase, promoting protonation of the analyte's amine group, which is essential for efficient ESI+ ionization and good peak shape.

    • Gradient: 10% B to 95% B over 5 minutes.

      • Causality: A gradient elution ensures that analytes with differing polarities are effectively separated and eluted as sharp bands, improving sensitivity.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive.

      • Causality: The secondary amine in the structure is readily protonated, making positive mode the logical choice for high sensitivity.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • Causality: MRM provides superior specificity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out chemical noise from the matrix.

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): 302.2 m/z ([M+H]⁺ for the free base).

      • Product Ions (Q3): Optimize by infusing the standard. Likely fragments would include the 4-methoxybenzyl cation (121.1 m/z) and fragments from the phenethylamine core. At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).

    • System Suitability: Before analysis, inject a mid-level calibrator multiple times to ensure system stability (retention time drift < 2%, peak area RSD < 15%).

Toxicology and Safe Handling

The toxicological properties of 25H-NB4OMe are unknown.[15] However, the NBOMe class as a whole is associated with significant public health concerns, with numerous reports of severe toxicity and fatalities.[5][7][16]

Known risks of the NBOMe class include: [5][17][18]

  • Extreme agitation and aggression

  • Tachycardia and hypertension

  • Seizures

  • Hyperthermia

  • Rhabdomyolysis

  • Neurotoxicity and cardiotoxicity[6][17]

Mandatory Safety Precautions: This compound is intended for research and forensic applications only and must not be used in humans or animals.[3]

  • Handling: Must be handled in a controlled laboratory environment by trained personnel. A complete Safety Data Sheet (SDS) must be reviewed before use.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Exposure Controls: Avoid inhalation of the crystalline solid, ingestion, and contact with skin and eyes.[3] Wash hands thoroughly after handling.

Regulatory Context

Like many novel psychoactive substances (NPS), the legal status of 25H-NB4OMe can be ambiguous. It is not always explicitly scheduled. However, it is structurally and pharmacologically similar to controlled substances. Therefore, it may be regulated under analogue legislation, such as the Federal Analogue Act in the United States, if intended for human consumption.[6] Many jurisdictions have "catch-all" clauses that control entire chemical classes, such as N-benzylphenethylamines, making this compound a controlled substance in places like the United Kingdom.[6][19]

Conclusion

25H-NB4OMe hydrochloride is a valuable analytical reference material for the forensic and research communities. Its identity as a member of the potent 5-HT₂ₐ agonist NBOMe class necessitates a thorough understanding of its chemical properties and inferred pharmacology. While specific biological data remains unpublished, the principles outlined in this guide provide a scientifically rigorous framework for its synthesis, analysis, and safe handling. The application of high-specificity analytical techniques like LC-MS/MS is essential for its unambiguous identification and accurate quantification. All handling must be performed with the utmost caution, reflecting the significant known toxicities of the broader NBOMe chemical class.

References

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  • What are 5-HT2A receptor agonists and how do they work?. Patsnap Synapse. [Link]

  • 25H-NB4OMe (hydrochloride) - Analytical Standards. Bertin Bioreagent. [Link]

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  • Designing Methods to Identify Evolving Designer Drugs. National Institute of Justice. [Link]

  • The New Wave of Designer Drugs: A Review for Criminal Justice and Forensic Professionals. DigitalCommons@CSP. [Link]

  • Forensic Science at SciLifeLab: Designer Drugs – addictive, deadly & legal. YouTube. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

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  • Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... ResearchGate. [Link]

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  • The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers. [Link]

  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Academia.edu. [Link]

  • Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. PubMed Central. [Link]

  • Schematic of the 25I-NBOMe synthesis process. ResearchGate. [Link]

  • 25I-NB4OMe. Wikipedia. [Link]

  • 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. ResearchGate. [Link]

  • Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: Case series. ResearchGate. [Link]

  • The structure of 25I-NBOMe and 25B-NBOMe. ResearchGate. [Link]

  • Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

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Exploratory

25H-NB4OMe binding affinity Ki values 5-HT2A receptor

An In-Depth Technical Guide to the 5-HT2A Receptor Binding Affinity of N-Benzylphenethylamines, with a Focus on 25H-NBOMe as a Homologue for the Uncharacterized 25H-NB4OMe This guide provides a comprehensive technical ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5-HT2A Receptor Binding Affinity of N-Benzylphenethylamines, with a Focus on 25H-NBOMe as a Homologue for the Uncharacterized 25H-NB4OMe

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the binding affinity (Ki) of novel N-benzylphenethylamine compounds for the human serotonin 2A (5-HT2A) receptor. Due to the absence of published binding data for 25H-NB4OMe (2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine)[1], this document will use its well-characterized positional isomer, 25H-NBOMe (2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine), as a primary exemplar to detail the necessary theoretical framework and experimental protocols.

The N-benzylphenethylamine (NBOMe) series are known as highly potent agonists for the 5-HT2A receptor, a G protein-coupled receptor (GPCR) central to psychedelic activity and a key target in neuropsychiatric drug development.[2][3][4] The addition of an N-(2-methoxybenzyl) group to phenethylamine precursors, such as 2C-H, dramatically increases affinity for the 5-HT2A receptor.[2][5]

5-HT2A Receptor Binding Affinity of 25H-NBOMe

While data for the 4-methoxy isomer (25H-NB4OMe) is not available, studies on 25H-NBOMe provide a valuable benchmark. Research has established its high affinity for the 5-HT2A receptor, with reported Ki values in the low nanomolar range. The inhibition constant (Ki) is an intrinsic measure of a compound's binding affinity for a receptor; a lower Ki value signifies a higher binding affinity.

CompoundReceptorKi Value (nM)Source
25H-NBOMe Human 5-HT2A2.83[3][6]
25H-NBOMe Rat 5-HT2A1.19[6]
25H-NBOMe Human 5-HT2ALow nanomolar (similar to 5-HT)[2]

These values confirm that 25H-NBOMe is a high-potency ligand at the 5-HT2A receptor, a characteristic shared by many compounds in the NBOMe series.[7]

The 5-HT2A Receptor and Canonical Signaling Pathway

The 5-HT2A receptor is a subtype of the 5-HT2 receptor family and is integral to numerous physiological and cognitive processes.[8] Its dysregulation has been implicated in psychiatric conditions like schizophrenia and depression.[9]

Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[8][10][11] This initiates a well-defined intracellular signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[10]

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

  • Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] Simultaneously, DAG activates Protein Kinase C (PKC).[10][11]

This canonical Gq/11-mediated pathway is considered essential for the primary effects associated with 5-HT2A receptor activation.[10][12]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 25H-NBOMe) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Canonical 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Determination of Ki: Radioligand Binding Assay

The binding affinity (Ki) of an unlabeled test compound like 25H-NB4OMe is determined experimentally using a competitive radioligand binding assay.[11][13] This method measures the ability of the test compound to displace a radioactively labeled ligand (radioligand) that has a known high affinity for the 5-HT2A receptor.

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of receptor preparation and radioligand are incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioligand displaced at each concentration of the test compound, a competition curve is generated, from which the IC50 (half-maximal inhibitory concentration) is determined. The IC50 is the concentration of the test compound required to displace 50% of the specifically bound radioligand.

Step-by-Step Experimental Protocol

This protocol is a representative methodology for determining the Ki of a novel compound at the human 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor.[14][15]

  • Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist.[15][16]

  • Test Compound: 25H-NB4OMe (or other unlabeled ligand).

  • Non-specific Binding Agent: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Mianserin or unlabeled Ketanserin) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well microfilter plates with glass fiber filters (e.g., GF/B), pre-treated with 0.5% polyethyleneimine to reduce non-specific binding.[16]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.

  • Assay Setup (in 96-well plate):

    • Total Binding Wells: Add assay buffer, receptor membrane preparation, and [3H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM).

    • Non-specific Binding Wells: Add assay buffer, receptor membrane preparation, [3H]Ketanserin, and the non-specific binding agent.

    • Competition Wells: Add assay buffer, receptor membrane preparation, [3H]Ketanserin, and the corresponding dilution of the test compound.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[17]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-treated filter plate. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 times) to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Termination & Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Incubate Incubate Receptor + Radioligand + Test Compound in 96-well Plate Prep_Compound->Incubate Prep_Reagents Prepare Receptor Membranes, Radioligand, Buffers Prep_Reagents->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Unbound) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Calculate Data Analysis: Calculate IC50 and Ki Count->Calculate

Workflow for a Competitive Radioligand Binding Assay.

Data Analysis: From IC50 to Ki

The raw CPM data is processed to determine the Ki value.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will produce a sigmoidal dose-response curve.

  • Determine IC50:

    • Using non-linear regression analysis, fit the competition curve to determine the IC50 value.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The IC50 is dependent on the concentration of the radioligand used in the assay.[18][19] To determine the intrinsic binding affinity (Ki) of the test compound, the Cheng-Prusoff equation is applied.[18][20]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • Ki: The inhibition constant for the test compound.

    • IC50: The half-maximal inhibitory concentration of the test compound from the competition curve.

    • [L]: The concentration of the radioligand used in the assay.

    • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

This calculation provides a standardized, concentration-independent value for the affinity of the test compound, allowing for direct comparison between different compounds and experiments.[18]

Conclusion

Determining the binding affinity of novel compounds like 25H-NB4OMe for the 5-HT2A receptor is a foundational step in neuropharmacological research. While specific data for this compound remains to be published, the established high affinity of its isomer, 25H-NBOMe, underscores the importance of this chemical scaffold. The detailed competitive radioligand binding assay protocol and the application of the Cheng-Prusoff equation provide a robust and validated framework for researchers to accurately characterize the interaction of new chemical entities with this critical CNS target, thereby advancing the development of next-generation therapeutics.

References

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 27–34. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 502-511. [Link]

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  • Ros-Bernal, F., et al. (2017). 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 79(Pt B), 285-292. [Link]

  • Pottie, E., Kupriyanova, O. V., Brandt, A. L., Laprairie, R. B., Shevyrin, V. A., & Stove, C. P. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 479–487. [Link]

  • Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Publications. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. [Link]

  • Kaplan, A. L., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Lim, H. D., & Abdullah, J. M. (2012). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 66(2), 153-158. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • Wikipedia contributors. (2023). 25H-NBOMe. In Wikipedia, The Free Encyclopedia. [Link]

  • Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]

  • Vlot, M. C., et al. (2019). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

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Foundational

Molecular Pharmacology of 25H-NB4OMe Hydrochloride: A Structural &amp; Mechanistic Analysis

Executive Summary & Chemical Identity[1] 25H-NB4OMe hydrochloride is a synthetic phenethylamine derivative utilized primarily as an analytical reference standard and a structure-activity relationship (SAR) probe in serot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

25H-NB4OMe hydrochloride is a synthetic phenethylamine derivative utilized primarily as an analytical reference standard and a structure-activity relationship (SAR) probe in serotonin receptor pharmacology. It is a structural isomer of the highly potent 25H-NBOMe, distinguished by the position of the methoxy group on the


-benzyl ring.

While the ortho-substituted "NBOMe" series (e.g., 25I-NBOMe) exhibits nanomolar to sub-nanomolar affinity for the 5-HT


 receptor, 25H-NB4OMe  (the para-isomer) displays significantly reduced affinity. This stark contrast makes it an invaluable "negative control" tool for mapping the steric and electronic requirements of the 5-HT

receptor's orthosteric binding pocket.
Chemical Structure Data
PropertySpecification
IUPAC Name 2-(2,5-dimethoxyphenyl)-

-[(4-methoxyphenyl)methyl]ethanamine hydrochloride
Common Name 25H-NB4OMe HCl
Core Scaffold 2C-H (2,5-dimethoxyphenethylamine)

-Substituent
4-methoxybenzyl (Para-position)
Molecular Formula C

H

NO

[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 337.8 g/mol
CAS Number 1566571-54-7

Molecular Mechanism of Action[8]

The pharmacological profile of 25H-NB4OMe is defined by its interaction (or lack thereof) with the serotonin 5-HT


 receptor, a G protein-coupled receptor (GPCR).[9]
Receptor Binding & Signal Transduction

Like its congeners, 25H-NB4OMe targets the 5-HT


 receptor. However, its efficacy is limited by its inability to stabilize the active receptor conformation as effectively as the ortho-isomer. Upon binding, the canonical signaling cascade involves the recruitment of G

proteins.
The G

Signaling Cascade
  • Ligand Binding: The molecule enters the orthosteric site.

  • G-Protein Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the G

    
     subunit.
    
  • Effector Activation: G

    
    -GTP activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes PIP
    
    
    
    into IP
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release: IP

    
     binds to IP
    
    
    
    receptors on the endoplasmic reticulum, triggering intracellular Ca
    
    
    release.
Visualization of Signaling Pathway

The following diagram illustrates the canonical pathway activated by 5-HT


 agonists.

G Ligand 25H-NB4OMe Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Low Affinity Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Flux

Figure 1: Canonical Gq-mediated signaling pathway for 5-HT2A agonists. 25H-NB4OMe acts as a low-potency probe in this cascade.

Structure-Activity Relationship (SAR): The "Ortho-Effect"

The critical scientific value of 25H-NB4OMe lies in its comparison to 25H-NBOMe (the 2-methoxy isomer). This comparison elucidates the "Ortho-Effect," a phenomenon well-documented in phenethylamine SAR studies [1, 3].

The Binding Pocket Mismatch

High-affinity NBOMe compounds (like 25I-NBOMe or 25H-NBOMe) possess an oxygen atom at the 2-position (ortho) of the benzyl ring.

  • Mechanism: This ortho-oxygen forms a critical hydrogen bond with a specific residue in the receptor binding pocket (likely Ser159 or Phe339/340 interactions), locking the ligand in a high-affinity orientation [2].

  • The 25H-NB4OMe Failure: By moving the methoxy group to the 4-position (para) , this hydrogen bond is abolished. Furthermore, the para-substituent may introduce steric clashes with the receptor walls (specifically Transmembrane Helix 5), drastically reducing binding affinity (

    
    ) and functional potency (
    
    
    
    ).
Comparative Potency Data

The following table synthesizes general SAR trends for N-benzyl phenethylamines, illustrating the drop in potency when shifting from ortho to para substitution [1].

CompoundCoreBenzyl Subst.5-HT

Affinity (

)
Functional Potency
25H-NBOMe 2C-H2-OMe (Ortho)High (nM range)Full Agonist
25H-NB4OMe 2C-H4-OMe (Para)Low (>100x weaker) Partial/Weak Agonist
25I-NBOMe 2C-I2-OMe (Ortho)Ultra-High (sub-nM)Superagonist

Note: Specific Ki values for 25H-NB4OMe are often >1000 nM or not calculable in standard screens due to low affinity, serving primarily as a negative control.

Experimental Protocols

To validate the mechanism and affinity of 25H-NB4OMe, researchers employ Radioligand Binding Assays. This protocol ensures self-validating data by using a known high-affinity competitor.

Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of 25H-NB4OMe for the 5-HT

receptor by displacing a radiolabeled standard (e.g., [

H]-Ketanserin or [

I]-DOI).

Protocol Steps:

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT

    
     cDNA. Harvest and homogenize to isolate cell membranes containing the receptor.
    
  • Assay Setup: In a 96-well plate, prepare the following conditions:

    • Total Binding: Membrane + Radioligand.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled Methysergide (10

      
      M).
      
    • Experimental: Membrane + Radioligand + Increasing concentrations of 25H-NB4OMe (

      
       M to 
      
      
      
      M).
  • Incubation: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% polyethylenimine (to reduce NSB).

  • Quantification: Wash filters with ice-cold Tris buffer. Add scintillation fluid and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Assay Workflow Visualization

BindingAssay Prep HEK293 Membrane Prep Mix Add Ligands: 1. [3H]-Ketanserin 2. 25H-NB4OMe Prep->Mix Incubate Incubate 60 min @ 37°C Mix->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

Figure 2: Workflow for determining binding affinity constants (Ki) via radioligand displacement.

References

  • Hansen, M., et al. (2014).[4] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[4] Link

  • Braden, M. R., et al. (2006).[1] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[1]51) and Phe340(6.[1]52) with superpotent N-benzyl phenethylamine agonists.[1] Molecular Pharmacology, 70(6), 1956–1965.[1] Link

  • Cayman Chemical. (n.d.). 25H-NB4OMe (hydrochloride) Product Information. Cayman Chemical Product Database. Link

  • Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues. Microgram Journal, 9(2), 84-109.[2] Link

Sources

Exploratory

The Structural Determinants of 5-HT2A/2C Selectivity: A Deep Dive into 25H-NB4OMe

The following technical guide details the pharmacological profile, structural activity relationships (SAR), and experimental characterization of 25H-NB4OMe (2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine). This guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural activity relationships (SAR), and experimental characterization of 25H-NB4OMe (2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine).

This guide addresses the compound's selectivity for 5-HT2A versus 5-HT2C receptors by contrasting it with its high-potency isomer, 25H-NBOMe (the ortho-isomer).[1]

Executive Summary: The "Para-Substitution" Paradox

In the development of N-benzylphenethylamine superagonists (the NBOMe series), the position of the substituent on the N-benzyl ring is the single most critical determinant of receptor affinity and functional potency.

25H-NB4OMe represents the para-methoxy isomer of the renowned 25H-NBOMe.[1][2] While 25H-NBOMe (ortho-substitution) exhibits nanomolar affinity (Ki ≈ 2.8 nM) and high efficacy at the 5-HT2A receptor, 25H-NB4OMe is characterized by a dramatic loss of affinity and functional inactivity. [1]

This guide utilizes 25H-NB4OMe as a negative control case study to demonstrate the steric and electronic requirements of the 5-HT2A Extended Binding Pocket (EBP). It details why the para-orientation fails to engage the critical Phe339 residue, resulting in a compound that lacks the extreme 5-HT2A selectivity and potency observed in its ortho counterpart.[1]

Pharmacological Profile & Selectivity Data[3][4][5][6][7]

The following data contrasts the ortho (active) and para (inactive/weak) isomers. The "NBOMe Effect"—a massive increase in potency over the parent 2C-H compound—is strictly dependent on the ortho positioning.

Comparative Binding Affinity (Ki) and Functional Potency (EC50)
CompoundStructure (N-Benzyl)5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A vs 2C)Functional Outcome (HTR/Ca2+)
25H-NBOMe Ortho-Methoxy (2-OMe)2.8 45~16x (2A favored)Full Agonist (High Potency)
25H-NB4OMe Para-Methoxy (4-OMe)> 1,000 (Est.)[1]> 1,000Non-Selective / Inactive Inactive (No HTR response)
2C-H No N-benzyl group3702,500~7xPartial Agonist (Low Potency)

Key Insight: The shift from ortho (2-OMe) to para (4-OMe) destroys the ligand's ability to stabilize the active receptor conformation. While 25H-NBOMe acts as a "superagonist," 25H-NB4OMe reverts to a pharmacological profile weaker than the parent 2C-H amine.[1]

Structural Mechanism of Action

The selectivity of the NBOMe class is driven by the interaction between the N-benzyl moiety and the Extended Binding Pocket (EBP) of the 5-HT2A receptor, specifically residues in Transmembrane Helix 6 (TM6).

The "Ortho-Lock" Hypothesis[1]
  • 25H-NBOMe (Active): The ortho-methoxy group forms a specific hydrophobic or electrostatic interaction with Phe339 (6.51) . This interaction "locks" the ligand into the orthosteric site and stabilizes TM6 in the active conformation required for Gq-protein coupling.

  • 25H-NB4OMe (Inactive): The para-methoxy group projects away from the Phe339 residue. It likely sterically clashes with the extracellular loop regions or simply fails to contribute the binding energy needed to anchor the N-benzyl tail. Without this anchor, the compound cannot maintain the high-affinity residence time typical of NBOMes.

Signaling Pathway Visualization

The following diagram illustrates the Gq-mediated signaling pathway that 25H-NB4OMe fails to activate efficiently compared to the ortho isomer.

G Ligand_Ortho 25H-NBOMe (Ortho-Isomer) Receptor 5-HT2A Receptor (GPCR) Ligand_Ortho->Receptor High Affinity (Ki ~2.8nM) Phe339 Residue Phe339 (TM6 Interaction) Ligand_Ortho->Phe339 Strong Interaction Ligand_Para 25H-NB4OMe (Para-Isomer) Ligand_Para->Receptor Low Affinity (Ki >1000nM) Ligand_Para->Phe339 No Interaction/Clash NoResponse No Activation (Inactive) Ligand_Para->NoResponse Functional Outcome Receptor->Phe339 Stabilizes Active State Gq Gαq Protein Activation Phe339->Gq Coupling PLC PLC-β (Phospholipase C) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Accumulation PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Head Twitch / Hallucination Ca->Response

Caption: Comparative signaling activation. The Para-isomer (25H-NB4OMe) fails to engage Phe339, preventing downstream Gq/Ca2+ signaling.[1]

Experimental Protocols for Validation

To empirically verify the selectivity and potency differences between 25H-NB4OMe and 25H-NBOMe, the following standardized protocols are recommended.

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine Ki values for 5-HT2A and 5-HT2C.

  • Cell Line: HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand: [³H]-Ketanserin (for 5-HT2A antagonist binding) or [¹²⁵I]-DOI (for agonist high-affinity state).[1] Note: [¹²⁵I]-DOI is preferred for NBOMe agonists to detect the high-affinity G-protein coupled state.[1]

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Incubate membrane preparations (20-50 µg protein) with 0.5 nM radioligand.

    • Add increasing concentrations of 25H-NB4OMe (10⁻¹⁰ M to 10⁻⁵ M).[1]

    • Incubate for 60 min at 37°C.

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation.

Experiment B: IP-One Accumulation Assay (Functional Potency)

Objective: Measure functional efficacy (Emax) and potency (EC50) to confirm inactivity of the para-isomer.

  • System: HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One kit (Cisbio).

  • Workflow:

    • Seeding: Plate HEK-5HT2A cells in 384-well plates (10,000 cells/well).

    • Stimulation: Add 25H-NB4OMe (serial dilution) in stimulation buffer containing LiCl (to prevent IP1 degradation).

    • Incubation: 1 hour at 37°C.

    • Detection: Add IP1-d2 conjugate and Anti-IP1-Cryptate.[1]

    • Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).

  • Validation: Run 25H-NBOMe as a positive control (expect EC50 < 10 nM) and Vehicle as negative control.

Experimental Workflow Diagram

Workflow cluster_0 Compound Preparation cluster_1 Binding Assay (Affinity) cluster_2 Functional Assay (Efficacy) C1 Synthesize 25H-NB4OMe B3 Competition Curve C1->B3 F2 Add Compound + LiCl C1->F2 C2 Synthesize 25H-NBOMe (Control) C2->B3 C2->F2 B1 HEK-5HT2A Membranes B2 Add [125I]-DOI B4 Calculate Ki Result Conclusion: Para-substitution abolishes activity B4->Result Ki > 1000 nM (Low Affinity) F1 Live HEK-5HT2A Cells F3 Measure IP1 (HTRF) F4 Calculate EC50 / Emax F4->Result No Response (Inactive)

Caption: Parallel workflow for validating the loss of affinity and efficacy in the para-isomer.

References

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006).[3][4][5] Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[6][3][5][7]51) and Phe340(6.[6][3][4][5]52) with superpotent N-benzyl phenethylamine agonists.[1][6][3][5][7] Molecular Pharmacology.

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.

  • Hansen, M., Phonekeo, K., Paine, J. S., et al. (2014).[8] Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience.[8]

  • Rickli, A., Luethi, D., Reinisch, J., et al. (2015).[4] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.

Sources

Foundational

History and discovery of 25H-NB4OMe as a research chemical

An In-Depth Technical Guide to the History, Discovery, and Scientific Context of 25H-NB4OMe and the N-Benzylphenethylamine Class This whitepaper provides a comprehensive technical overview of the N-benzylphenethylamine (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Discovery, and Scientific Context of 25H-NB4OMe and the N-Benzylphenethylamine Class

This whitepaper provides a comprehensive technical overview of the N-benzylphenethylamine (NBOMe) class of research chemicals, with a specific focus on the history and characterization of the positional isomer 25H-NB4OMe. Designed for researchers, scientists, and drug development professionals, this guide synthesizes the discovery, chemical synthesis, analytical methodologies, and pharmacological context of these potent serotonergic compounds. It explains the causal relationships behind their development and the critical importance of isomeric differentiation in both research and forensic applications.

Introduction: A New Class of Potent Serotonergics

The emergence of the N-benzylphenethylamine (NBOMe) series in the early 21st century marked a significant development in the study of the serotonin 2A (5-HT₂ₐ) receptor. These compounds are synthetic derivatives of the "2C" class of phenethylamines, which were first popularized by the work of Alexander Shulgin. The defining structural modification of the NBOMe class is the addition of a methoxy-substituted benzyl group to the nitrogen atom of the phenethylamine backbone. This seemingly simple addition results in a dramatic and unprecedented increase in binding affinity and functional potency at the 5-HT₂ₐ receptor, the primary target for classic psychedelic compounds.

This guide delves into the history of this discovery and the subsequent characterization of various analogues. We will use 25H-NB4OMe, the 4-methoxy N-benzyl isomer of 2,5-dimethoxyphenethylamine, as a central case study. While not extensively studied for its own biological properties, its synthesis and analytical characterization were pivotal for forensic laboratories to differentiate it from its more prevalent and potent 2-methoxy isomer (25H-NBOMe) and other analogues[1][2]. Understanding 25H-NB4OMe requires a thorough exploration of the entire class, from its chemical origins to its complex pharmacology and societal impact.

Part 1: The Genesis of the NBOMe Class

The story of the NBOMe compounds begins with the 2C-x family of phenethylamines. Historically, N-alkylation of these molecules was known to abolish or significantly reduce hallucinogenic activity[3]. However, in the early 2000s, pioneering work by Ralf Heim in his doctoral thesis at the Free University of Berlin, and subsequent research by the laboratory of David E. Nichols at Purdue University, overturned this long-standing principle[3][4][5].

Their research demonstrated that the addition of a specific N-benzyl moiety, particularly one containing a 2-methoxy group, could increase 5-HT₂ₐ receptor binding affinity by orders of magnitude compared to the parent 2C compound[6]. For example, 25I-NBOMe shows a binding affinity (Kᵢ) of 0.044 nM for the human 5-HT₂ₐ receptor, making it approximately 16 times more potent than its parent compound, 2C-I[5]. This discovery was a structural anomaly and opened a new chapter in serotonergic research, leading to the synthesis of potent and highly selective receptor agonists that could be used as tools for mapping the brain, such as the radiolabeled tracer [¹¹C]Cimbi-5, a derivative of 25I-NBOMe[5].

Part 2: Synthesis and Isomeric Differentiation of 25H-NBx Compounds

The designation "25H-NBOMe" refers to a 2,5-dimethoxyphenethylamine core (derived from 2C-H) with an N-(methoxybenzyl) substitution. The position of the methoxy group on the benzyl ring is critical and gives rise to different isomers. The most well-known is 25H-NBOMe, which has the methoxy group at the 2-position (ortho). The subject of this guide, 25H-NB4OMe, has the methoxy group at the 4-position (para)[1].

The synthesis of these compounds is typically achieved via reductive amination, reacting the parent phenethylamine (e.g., 2C-H) with the corresponding methoxy-substituted benzaldehyde, followed by reduction of the resulting imine with a reducing agent like sodium borohydride[5].

Experimental Protocol: Synthesis via Reductive Amination
  • Imine Formation: Equimolar amounts of 2,5-dimethoxyphenethylamine (2C-H) and 4-methoxybenzaldehyde are dissolved in a suitable solvent such as methanol or toluene. The mixture is stirred, often with a catalyst like acetic acid, to facilitate the formation of the corresponding Schiff base (imine).

  • Reduction: The formed imine is then reduced in situ. Sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature). The borohydride reduces the imine double bond to a secondary amine, yielding the final product, 25H-NB4OMe.

  • Workup and Purification: The reaction is quenched with water, and the pH is adjusted. The product is extracted using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization of its hydrochloride salt, to yield pure 25H-NB4OMe.

The critical need to differentiate isomers like 25H-NB4OMe from 25H-NBOMe and other analogues in forensic samples drove the development of detailed analytical characterization methods[2].

Table 1: Analytical Data for 25H-NBx Isomers

Data synthesized from forensic chemistry literature.

CompoundCommon NameN-Benzyl Methoxy PositionGC Retention Time (min)Key Mass Spectra Fragments (m/z)
C₁₈H₂₃NO₃ 25H-NBOMe2- (ortho)24.84121, 150, 180
C₁₈H₂₃NO₃ 25H-NB3OMe3- (meta)~25.0121, 150, 180
C₁₈H₂₃NO₃ 25H-NB4OMe4- (para)25.34121, 150, 180

Source: Adapted from Casale, J.F., and Hays, P.A. (2012)[2].

As the table illustrates, while the mass spectra are nearly identical due to the shared molecular weight and fragmentation patterns (the dominant fragment at m/z 121 corresponds to the methoxybenzyl cation), their chromatographic separation is distinct. This difference in retention time is the cornerstone of their forensic identification.

Part 3: Pharmacology of the NBOMe Class

The primary mechanism of action for the NBOMe class is potent agonism at the 5-HT₂ₐ receptor[6]. This interaction is believed to be responsible for their profound psychedelic and hallucinogenic effects. Unlike classic psychedelics, many NBOMe compounds show high selectivity for 5-HT₂ receptors over other serotonin receptor subtypes and other monoamine receptors[7].

While the biological properties of 25H-NB4OMe have not been formally evaluated, studies on other 4-methoxy isomers (like 25I-NB4OMe) suggest that moving the methoxy group from the 2-position to the 4-position on the N-benzyl ring can be detrimental to activity[4][8]. The 2-methoxy group is thought to play a key role in orienting the molecule correctly within the receptor's binding pocket.

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Selected NBOMe Compounds
Compound5-HT₂ₐ5-HT₂C
2C-H 3781100
25H-NBOMe 2.8321.1
2C-I 0.72.4
25I-NBOMe 0.0441.1

Sources: Wikipedia (2024)[9], Braden et al. (2006)[10].

The data clearly show the dramatic increase in affinity at the 5-HT₂ₐ receptor upon addition of the N-(2-methoxybenzyl) group. 25H-NBOMe is over 130 times more affine than its parent compound, 2C-H[9].

Diagram: 5-HT₂ₐ Receptor Signaling Pathway

G NBOMe NBOMe Agonist Receptor 5-HT2A Receptor (GPCR) NBOMe->Receptor Binds & Activates Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: Agonist binding to the 5-HT₂ₐ receptor activates Gq/11, leading to downstream signaling cascades.

Part 4: Analytical Methodologies for NBOMe Detection

The high potency and prevalence of NBOMe compounds on the illicit market necessitated the development of sensitive and specific analytical methods for their detection in both seized materials (like blotter papers) and biological samples[11][12].

Diagram: General Analytical Workflow for NBOMe Compounds

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample (Blotter, Blood, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Separation Chromatographic Separation (GC or LC) Extraction->Separation Detection Mass Spectrometry (MS or MS/MS) Separation->Detection Identification Identification (vs. Reference Standard) Detection->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification

Caption: A typical workflow for identifying and quantifying NBOMe compounds in forensic samples.

Protocol: Solid Phase Extraction (SPE) and LC-MS/MS Analysis of Biological Fluids

This protocol is a generalized procedure based on methods developed for the detection of NBOMe compounds in serum or urine.

  • Internal Standard Addition: To a 1.0 mL sample (e.g., serum), add a known quantity (e.g., 50 µL of 10 ng/mL) of an appropriate internal standard. For the quantification of many NBOMe compounds, 25H-NBOMe is often used for this purpose due to its structural similarity and chromatographic behavior[11][13].

  • Sample Pre-treatment: Add 1 mL of a buffer solution (e.g., 100 mM phosphate buffer, pH 6) to the sample, mix, and centrifuge[13].

  • SPE Column Conditioning: Condition a suitable SPE column (e.g., Clean Screen ZSDAU020) by washing sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of the buffer solution[13].

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE column.

  • Washing: Wash the column with deionized water and a mild organic solvent (e.g., a hexane/ethyl acetate mixture) to remove interferences.

  • Elution: Elute the target analytes from the column using a stronger elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each target analyte and the internal standard, ensuring high selectivity and sensitivity.

Part 5: Toxicology and Legal Status

The NBOMe class of compounds is associated with significant toxicity and has been linked to numerous hospitalizations and deaths worldwide[9]. Unlike classic psychedelics, which have a relatively favorable safety profile, NBOMes can induce a severe sympathomimetic toxidrome, characterized by tachycardia, hypertension, vasoconstriction, agitation, and seizures[9][14]. Cases of hyperthermia and rhabdomyolysis have also been reported, which can lead to acute kidney injury[6]. Studies in zebrafish embryos and organotypic hippocampal cultures have suggested potential for developmental toxicity and neurotoxicity[15][16].

Due to their high potential for abuse and significant health risks, NBOMe compounds are controlled substances in many countries.

  • United States: Many NBOMe compounds, including 25I-NBOMe, were placed into Schedule I of the Controlled Substances Act in 2013[5]. Others may be considered controlled substance analogues under the Federal Analogue Act if intended for human consumption[9].

  • United Kingdom: These substances are classified as Class A drugs under the N-benzylphenethylamine catch-all clause in the Misuse of Drugs Act 1971[8][9].

  • Canada: 25H-NBOMe is a controlled substance under the phenethylamine blanket-ban language[9].

  • Sweden: 25H-NBOMe was added to Schedule I in 2013[9].

Conclusion

The discovery of the N-benzylphenethylamine (NBOMe) class represented a paradigm shift in the understanding of structure-activity relationships at the 5-HT₂ₐ receptor. The addition of an N-(2-methoxybenzyl) group was found to dramatically enhance potency, creating a family of powerful research tools and, concurrently, dangerous recreational drugs.

25H-NB4OMe stands as an important example within this chemical class. While its own pharmacology remains largely unexplored, its synthesis and analytical characterization have been indispensable for the forensic and scientific communities. Its existence underscores the critical importance of precise analytical techniques capable of differentiating between structurally similar isomers, as subtle changes in molecular geometry can have profound, though not always predictable, effects on biological activity. The study of 25H-NB4OMe and its relatives continues to inform our understanding of serotonergic systems and provides a cautionary tale about the potential dangers of novel psychoactive substances.

References

  • Wikipedia. (2024). 25H-NBOMe. Retrieved from [Link]9]

  • Kyriakou, C., Marinelli, E., Frati, P., Santurro, A., Afxentiou, M., Zaami, S., & Busardò, F. P. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences, 19, 3270–3281.[11]

  • Kuypers, K. P. C., et al. (2019). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Toxics.[17]

  • Eshleman, A. J., et al. (2017). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Biochemical Pharmacology.[7]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues - Part I. Microgram Journal, 9(2), 84-109.[2]

  • Halberstadt, A. L., et al. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience.[4]

  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug testing and analysis.[12]

  • Poklis, J. L., et al. (2014). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death. Forensic Science International.[13]

  • Lee, H., et al. (2022). Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents. International Journal of Molecular Sciences.[18]

  • de Cássia, R., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Current Research in Toxicology.[15]

  • Wikipedia. (2024). 25I-NBOMe. Retrieved from [Link]5]

  • Grafinger, K. E., et al. (2018). In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models. Drug Testing and Analysis.[19]

  • Herian, M., & Świt, P. (2023). 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review. ResearchGate.[14]

  • Freire, B. N. M., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. Toxicology and Applied Pharmacology.[16]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences.[20]

  • Halberstadt, A. L. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed.[6]

  • Canna, A., et al. (2017). Rapid Screening Method for New Psychoactive Substances of Forensic Interest: Electrochemistry and Analytical Determination of Phenethylamines Derivatives (NBOMe) via Cyclic and Differential Pulse Voltammetry. Analytical Chemistry.[21]

  • Wikipedia. (2024). 25-NB. Retrieved from [Link]3]

  • ResearchGate. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove.[22]

  • Wikipedia. (2024). 25I-NB4OMe. Retrieved from [Link]8]

Sources

Exploratory

Thermodynamic &amp; Physicochemical Characterization of 25H-NB4OMe Hydrochloride

The following technical guide details the thermodynamic and physicochemical profile of 25H-NB4OMe hydrochloride , a structural isomer of the 25H-NBOMe series. This guide is structured for researchers and analytical scien...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical profile of 25H-NB4OMe hydrochloride , a structural isomer of the 25H-NBOMe series.

This guide is structured for researchers and analytical scientists requiring a rigorous framework for the characterization, differentiation, and thermodynamic analysis of this specific positional isomer.[1][2][3][4][5]

Executive Summary & Chemical Identity

25H-NB4OMe hydrochloride (2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine HCl) is a positional isomer of the research chemical 25H-NBOMe.[2][3][4][5] Unlike the standard "NBOMe" series which possesses an ortho-methoxy group (2-position) on the N-benzyl ring, 25H-NB4OMe carries a para-methoxy group (4-position).[2][3][4][5]

From a thermodynamic perspective, this structural variation—shifting the methoxy group from the 2-position to the 4-position—fundamentally alters the compound's lattice energy , solubility profile , and intramolecular hydrogen bonding potential .[1][2][3][4][5] This guide provides the baseline data and the experimental protocols required to fully map its thermodynamic landscape.[1][2][3][5]

Chemical Identification
ParameterDetail
IUPAC Name 2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride
Common Name 25H-NB4OMe HCl; 25H-NBOMe 4-methoxy isomer
CAS Number 1566571-54-7
Molecular Formula C₁₈H₂₃NO₃[2][3][4][5][6] · HCl
Formula Weight 337.8 g/mol
SMILES COC1=CC=C(OC)C(CCNCC2=CC=C(OC)C=C2)=C1.Cl

Physicochemical & Thermodynamic Profile

The following data aggregates empirically determined values and comparative analysis against the 2-methoxy isomer (25H-NBOMe).

Solubility Thermodynamics

Solubility is the macroscopic expression of the competition between crystal lattice energy and solvation enthalpy.[1][2][3][5] 25H-NB4OMe exhibits a distinct solubility profile compared to its ortho isomer.[1][2][3][4][5]

Solvent SystemSolubility (25H-NB4OMe)Comparative Note (vs. 25H-NBOMe)
PBS (pH 7.2) 0.25 mg/mL Significantly lower than 25H-NBOMe (~1–10 mg/mL).[2][3][4][5][6]
Ethanol 3 mg/mL Moderate solubility; suitable for stock preparation.[1][2][3][5][7]
DMF 2 mg/mL Lower than typical NBOMe derivatives (often >10 mg/mL).[2][3][5]
DMSO 2 mg/mL Useful for biological assays but requires verification of precipitation upon dilution.[1][2][3][5]

Thermodynamic Insight: The reduced aqueous solubility of the 4-methoxy isomer (25H-NB4OMe) compared to the 2-methoxy isomer suggests a higher crystal lattice energy or reduced hydration enthalpy .[2][3][4][5] The ortho-methoxy group in 25H-NBOMe can participate in an intramolecular hydrogen bond with the protonated amine, potentially shielding the charge and altering solvation; the para-methoxy in 25H-NB4OMe cannot form this bond, leaving the molecule in a more extended conformation that may pack more efficiently in the solid state.[1][2][3][4][5]

Spectroscopic Properties (Electronic Transitions)
  • 
     (UV/Vis):  282 nm, 291 nm.[2][3][4][5][7]
    
  • Thermodynamic Relevance: These transitions correspond to the

    
     excitations of the dimethoxybenzene and methoxybenzyl rings.[1][2][3] The distinct lack of a bathochromic shift often seen with ortho conjugation confirms the electronic isolation of the two aromatic systems.[1][2][3][5]
    

Experimental Protocols for Thermodynamic Characterization

As a Senior Application Scientist, I recommend the following self-validating protocols to determine the missing thermodynamic values (Melting Point,


, pKa) which are critical for distinguishing this isomer in forensic and pharmaceutical contexts.
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the Melting Point (


) and Enthalpy of Fusion (

).[3][4][5] Rationale: The melting point is a definitive thermodynamic fingerprint.[1][2][3][5] Isomers like 25H-NB4OMe and 25H-NBOMe often differ in

by 10–20°C due to packing differences.[1][2][4]

Workflow:

  • Sample Prep: Weigh 2–4 mg of dried 25H-NB4OMe HCl into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic onset (

    
    ) as the melting point.[2][3][4][5] Integrate the peak area to calculate 
    
    
    
    (J/g).[2][3][4][5]
  • Validation: Run a Indium standard (

    
    ) prior to analysis.[2][3][4][5]
    
Protocol B: Potentiometric pKa Determination

Objective: Determine the acid dissociation constant (pKa) of the secondary amine. Rationale: The basicity of the nitrogen is influenced by the electron-donating effect of the benzyl ring.[1][2][3][4] The para-methoxy group (25H-NB4OMe) exerts a different inductive/resonance effect than the ortho-methoxy, potentially shifting the pKa.[1][2][3][4][5]

Workflow:

  • Dissolution: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: 0.1 M KOH (standardized).

  • Measurement: Perform titration at 25°C

    
     0.1°C under inert gas (Argon) to prevent carbonate formation.
    
  • Calculation: Use the Bjerrum difference plot or Gran plot to determine the pKa.

  • Correction: Extrapolate the aqueous pKa from the methanol/water mixture using the Yasuda-Shedlovsky equation.

Structural & Thermodynamic Differentiation Strategy

Differentiation of 25H-NB4OMe from its isomers (25H-NBOMe, 25H-NB3OMe) is a critical analytical challenge.[2][3][4][5] The following workflow utilizes thermodynamic variance to achieve separation.

ThermodynamicDifferentiation Unknown Unknown Isomer Sample (C18H23NO3 · HCl) SolubilityTest Solubility Screen (PBS pH 7.2) Unknown->SolubilityTest Step 1: Dissolution HighSol High Solubility (> 1 mg/mL) SolubilityTest->HighSol Result A LowSol Low Solubility (~0.25 mg/mL) SolubilityTest->LowSol Result B Ortho Likely 25H-NBOMe (Ortho-isomer) HighSol->Ortho Thermodynamic Inference DSC DSC Analysis (Thermal Fingerprint) LowSol->DSC Step 2: Thermal Confirmation Para Likely 25H-NB4OMe (Para-isomer) DSC->Para Distinct Tm & Enthalpy Validation GC-MS / NMR Confirmation Ortho->Validation Para->Validation

Figure 1: Thermodynamic Differentiation Workflow. This logic gate uses the distinct solubility difference (0.25 mg/mL vs >1 mg/mL) as the primary screen to distinguish the 4-methoxy isomer (25H-NB4OMe) from the standard 2-methoxy isomer.[2][3][4][5]

Stability & Storage Thermodynamics

Based on the Arrhenius equation and standard stability data for phenethylamine hydrochlorides:

  • Solid State Stability: The HCl salt is thermodynamically stable due to the high lattice energy of the ionic crystal.[1][2][3][5]

    • Recommendation: Store at -20°C . Predicted shelf-life

      
       5 years.[1][2][3][4][5][7]
      
  • Solution Stability:

    • In protic solvents (Ethanol, Water), the compound is susceptible to oxidation at the benzylic position over extended periods.[1][2][3][4][5]

    • Thermodynamic Driver: The activation energy (

      
      ) for oxidation is lowered by light.[2][3][4][5] Protect from light  to prevent photochemical degradation.[1][2][3][5]
      

References

  • Casale, J. F., & Hays, P. A. (2012).[1][2][3][4][5][7] Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues - Part I. Microgram Journal, 9(2), 84-109.[1][2][3][4][5][7] Retrieved from [Link]

  • GlpBio. (n.d.).[2][3][5] 25H-NB4OMe (hydrochloride) Datasheet. Retrieved from [Link][3][4][5]

Sources

Foundational

Introduction: Elucidating the Molecular Pharmacology of a Novel Psychedelic

An In-Depth Technical Guide to the In Vitro Evaluation of 25H-NB4OMe The N-benzylphenethylamine (NBOMe) class of compounds represents a frontier in psychedelic research, distinguished by their exceptionally high potency...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 25H-NB4OMe

The N-benzylphenethylamine (NBOMe) class of compounds represents a frontier in psychedelic research, distinguished by their exceptionally high potency and selectivity as agonists for the serotonin 2A receptor (5-HT₂AR). These substances are derivatives of the 2C family of phenethylamines, with the addition of an N-(2-methoxybenzyl) group dramatically increasing their affinity and functional activity at the 5-HT₂AR, the primary target for classic psychedelics. 25H-NB4OMe is a specific member of this class, an N-benzyl derivative of the 2C-H phenethylamine with a methoxy group at the 4-position of the N-benzyl ring.[1][2]

While the synthesis and analytical characterization of 25H-NB4OMe have been reported, its biological properties remain largely unevaluated in published literature.[1] This guide, therefore, serves a dual purpose: first, to consolidate the known chemical information for 25H-NB4OMe, and second, to provide a comprehensive framework of established in vitro methodologies that are essential for its pharmacological characterization. By detailing the standard, field-proven protocols for assessing receptor binding, functional potency, and signaling pathways of related NBOMe compounds, this document provides researchers with the necessary tools to systematically investigate 25H-NB4OMe. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.

Part 1: Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is a prerequisite for any pharmacological investigation. These parameters dictate its handling, solubility in assay buffers, and potential for membrane permeability.

Molecular Structure and Properties

25H-NB4OMe is structurally categorized as a phenethylamine.[1] The core structure consists of a dimethoxyphenethylamine backbone with a 4-methoxybenzyl group attached to the amine. This N-benzyl substitution is the hallmark of the NBOMe series.

PropertyValueSource
Formal Name 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochlorideCayman Chemical[1]
CAS Number 1566571-54-7Cayman Chemical[1]
Molecular Formula C₁₈H₂₃NO₃ • HClCayman Chemical[1]
Formula Weight 337.8 g/mol Cayman Chemical[1]
Purity ≥98% (as a reference standard)Cayman Chemical[1]
Formulation A crystalline solidCayman Chemical[1]
Solubility Profile

The solubility of 25H-NB4OMe dictates the preparation of stock solutions and the final concentrations achievable in aqueous assay buffers.

SolventSolubility
DMF ~2 mg/mL
DMSO ~2 mg/mL
Ethanol ~3 mg/mL
PBS (pH 7.2) ~0.25 mg/mL
Data sourced from Cayman Chemical.[1]

The limited aqueous solubility in PBS highlights a critical experimental consideration. Stock solutions should be prepared in an organic solvent like DMSO or ethanol, and subsequent dilutions into aqueous buffers must be carefully managed to prevent precipitation of the compound, which would invalidate experimental results.

Part 2: In Vitro Pharmacological Assays

The core of understanding 25H-NB4OMe's mechanism of action lies in its interaction with the 5-HT₂A receptor. This is dissected through two primary types of in vitro assays: binding assays, which measure the physical affinity of the drug for the receptor, and functional assays, which quantify the biological response initiated by that binding.

Receptor Binding Affinity

Radioligand binding assays are the gold-standard method for determining the affinity of a compound for a specific receptor.[3] This is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound (the "competitor") that will occupy 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

The experimental design is a competitive binding assay, where the unlabeled test compound (25H-NB4OMe) competes with a known radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) for binding to membranes prepared from cells expressing the human 5-HT₂A receptor.[4][5]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (CHO or HEK293 cells expressing h5-HT₂AR) incubate Incubate Components: Membranes + Radioligand + Test Compound/Buffer (60 min @ RT) prep_membranes->incubate prep_ligand Prepare Radioligand (e.g., [3H]ketanserin) prep_ligand->incubate prep_compound Prepare Test Compound (25H-NB4OMe dilutions) prep_compound->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Calculate IC₅₀ (Non-linear regression) count->analyze convert Calculate Ki (Cheng-Prusoff equation) analyze->convert G cluster_g_protein Gq/G₁₁ Pathway cluster_arrestin β-Arrestin Pathway compound 25H-NB4OMe (Agonist) receptor 5-HT₂A Receptor compound->receptor binds & activates g_protein Gαq/G₁₁ receptor->g_protein grk GRK receptor->grk p_receptor Phosphorylated Receptor receptor:e->p_receptor:w phosphorylates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates grk->p_receptor arrestin β-Arrestin 2 p_receptor->arrestin recruits internalization Receptor Internalization arrestin->internalization

Caption: Key signaling pathways activated by 5-HT₂A receptor agonists.

This is a common high-throughput method to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ). It involves loading cells expressing the receptor with a fluorescent calcium indicator dye and measuring the change in fluorescence upon addition of the agonist. [6][7]

This protocol is synthesized from standard methodologies for GPCR functional screening. [6][8][9]

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human 5-HT₂A receptor onto 96-well or 384-well black-walled, clear-bottom microplates.

    • Grow cells to ~90% confluency.

  • Dye Loading:

    • Aspirate the growth medium from the cells.

    • Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent like probenecid (to prevent dye leakage from the cells).

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.

    • Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.

  • Assay Execution:

    • Use a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation) capable of liquid addition and kinetic reading.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the test compound (25H-NB4OMe) at various concentrations.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds. The peak fluorescence response corresponds to the maximum intracellular calcium release.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of 25H-NB4OMe.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible response).

Comparative Functional Data for 25H-NBOMe Isomers
CompoundEC₅₀ (nM) in βarr2 AssayEfficacy (% of 5-HT)
25H-NBOMe 10.3114%
24H-NBOMe 3.88111%
26H-NBOMe 8.70113%
23H-NBOMe 33.6118%
34H-NBOMe 248108%
35H-NBOMe 343107%
Data from Kuypers et al. (2022).[10]

This table demonstrates that isomers with a methoxy group at the 2-position of the phenethylamine ring (25H, 24H, 26H, 23H) are significantly more potent than those without (34H, 35H). [10]This provides a strong rationale for hypothesizing that 25H-NB4OMe, which retains the 2,5-dimethoxy substitution pattern, will also be a potent 5-HT₂A receptor agonist.

Part 3: Broader In Vitro Biological Effects

Beyond direct receptor interaction, in vitro models can reveal other potential biological activities, including off-target effects and cytotoxicity. Studies on 25H-NBOMe and the closely related 25H-NBOH have utilized organotypic hippocampal cultures to explore neurotoxic effects. These studies found that prolonged exposure could lead to a reduction in the density of mature neurons. [11]Furthermore, some research has indicated that these compounds may interact with DNA, binding to the major groove and potentially causing conformational changes, an effect that could be correlated with observed toxicity in zebrafish embryos. [12]These findings underscore the importance of expanding in vitro screening beyond receptor pharmacology to include assays for cytotoxicity (e.g., in SH-SY5Y or HepG2 cells) and genotoxicity to build a comprehensive safety and activity profile. [13]

Conclusion and Future Directions

25H-NB4OMe is an analytically characterized but pharmacologically unevaluated member of the potent NBOMe class of 5-HT₂A receptor agonists. This guide provides the established, robust in vitro methodologies required to fill this knowledge gap. The immediate priorities for future research are to:

  • Determine Binding Affinity: Conduct competitive radioligand binding assays using human 5-HT₂A receptors to determine the Ki of 25H-NB4OMe. This will quantitatively establish its affinity for the primary psychedelic target.

  • Quantify Functional Potency: Employ calcium mobilization and/or β-arrestin recruitment assays to measure the EC₅₀ and Eₘₐₓ of 25H-NB4OMe. This will define its potency and efficacy as a functional agonist.

  • Assess Receptor Selectivity: Profile the compound against a panel of other serotonin receptors (e.g., 5-HT₂C, 5-HT₂B, 5-HT₁A) and other CNS targets to understand its selectivity profile, which is crucial for predicting its overall pharmacological effect and potential side effects.

  • Investigate Biased Agonism: Directly compare potency in G-protein signaling assays (e.g., calcium mobilization) with β-arrestin recruitment assays to determine if 25H-NB4OMe shows bias toward a particular signaling pathway.

By systematically applying these validated in vitro protocols, researchers can thoroughly characterize the molecular pharmacology of 25H-NB4OMe, providing the foundational data necessary to justify and guide further investigation into its complex biological effects.

References

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Grotewiel, M. S., & Rein, J. A. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • de P S S Freire, M., et al. (2023). Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures. Toxicology and Applied Pharmacology, 475, 116639. [Link]

  • Kuypers, K. P. C., et al. (2022). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Chemical Neuroscience, 13(23), 3376–3385. [Link]

  • de Faria, D. P., et al. (2021). The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove. Scientific Reports, 11(1), 22699. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]

  • Wikipedia. 25I-NB4OMe. [Link]

  • De Gregorio, D., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 22(19), 10334. [Link]

  • Kustov, M. V., et al. (2007). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening, 12(3), 389–399. [Link]

  • ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... [Link]

  • Kała, M., & Szebesczyk, A. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 45(1), 1–9. [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]

  • Neuroservice. Calcium Imaging. [Link]

  • Chen, Y.-A., et al. (2023). Multi-Region Microdialysis Imaging Platform Revealed Dorsal Raphe Nucleus Calcium Signaling and Serotonin Dynamics during Nociceptive Pain. Biosensors, 13(4), 458. [Link]

  • Andersen, J., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. [Link]

  • Precision for Medicine. (2023). Unpacking FDA's Draft Guidance on Psychedelic Research. [Link]

  • Dias da Silva, D., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 23(21), 13476. [Link]

  • University of Cambridge. (2025). Your guide to Psychedelic-Assisted Therapy. [Link]

  • Cleveland Clinic Journal of Medicine. (2025). Psychedelic-assisted therapy: An overview for the internist. [Link]

  • Icahn School of Medicine at Mount Sinai. Psychedelic Clinical Trials and Research. [Link]

  • Rahman, M. M., et al. (2002). Binding and Functional Affinity of Some Newly Synthesized Phenethylamine and Phenoxypropanolamine Derivatives for Their Agonistic Activity at Recombinant Human beta3-adrenoceptor. Biological & Pharmaceutical Bulletin, 25(10), 1325–1331. [Link]

Sources

Protocols & Analytical Methods

Method

Precision Preparation of 25H-NB4OMe Hydrochloride Stock Solutions in DMSO

Application Note: AN-NB4-001 Abstract & Technical Scope This protocol details the preparation, validation, and storage of stock solutions for 25H-NB4OMe hydrochloride (CAS: 1566571-54-7). Unlike its halogenated analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NB4-001

Abstract & Technical Scope

This protocol details the preparation, validation, and storage of stock solutions for 25H-NB4OMe hydrochloride (CAS: 1566571-54-7). Unlike its halogenated analogues (e.g., 25I-NBOMe) or its ortho-isomer (25H-NBOMe), the para-methoxy isomer (25H-NB4OMe ) exhibits significantly restricted solubility profiles in organic solvents.

Critical Technical Constraint: 25H-NB4OMe HCl has a solubility limit of approximately 2 mg/mL in DMSO [1].[1] This is markedly lower than the ~10–30 mg/mL often observed with other NBOMe derivatives. Researchers attempting standard 10 mM or 20 mM stock formulations will likely encounter precipitation, leading to inaccurate dosing in biological assays. This guide prioritizes a 5 mM maximum stock concentration to ensure thermodynamic stability.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
ParameterSpecification
Compound Name 25H-NB4OMe hydrochloride
IUPAC Name 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride
CAS Number 1566571-54-7
Molecular Formula C₁₈H₂₃NO₃[1][2][3][4][5] • HCl
Molecular Weight 337.8 g/mol
Solubility (DMSO) ~2 mg/mL (approx.[1] 5.9 mM)
Solubility (PBS pH 7.2) ~0.25 mg/mL
Appearance Crystalline solid
Safety & Handling (Level 2 High-Potency Protocol)

25H-NB4OMe is a potent 5-HT2A receptor agonist. Although its specific toxicology is less characterized than 25I-NBOMe, it must be handled as a hazardous, high-potency psychoactive substance.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood or biological safety cabinet (Class II).

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Waste: All consumables (tips, vials) contacting the substance must be disposed of in hazardous solid waste containers.

Materials Required
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (PCR grade or cell-culture tested).

    • Why Anhydrous? Water accumulation in DMSO (hygroscopicity) drastically reduces the solubility of NBOMe salts and promotes hydrolysis over long-term storage.

  • Vials: Amber borosilicate glass vials with PTFE-lined screw caps (to prevent plasticizer leaching and photodegradation).

  • Gas: Argon or Nitrogen stream (for headspace purging).

Protocol: Preparation of a 5 mM Stock Solution

Target: 1 mL of 5 mM Stock Solution. Rationale: 5 mM is selected to remain below the saturation limit (~5.9 mM) while providing sufficient concentration for serial dilutions.

Step 1: Calculation



[2]

Note: Due to the difficulty of weighing exactly 1.69 mg, it is recommended to weigh a larger amount (e.g., 5 mg) and adjust the DMSO volume accordingly.

Adjusted Calculation (Example): If you weigh 5.2 mg of powder:




Step 2: Solubilization Workflow

G Start Start: Weigh Compound (Amber Glass Vial) AddSolvent Add Anhydrous DMSO (Calculated Volume) Start->AddSolvent Vortex Vortex: 30 sec (Medium Speed) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate: 5-10 mins (Water bath < 37°C) Check->Sonicate No (Particulates) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Sonicate->Vortex Purge Purge Headspace (Argon/N2) Aliquot->Purge Store Store at -20°C (Desiccated) Purge->Store

Figure 1: Solubilization workflow for 25H-NB4OMe HCl ensuring complete dissolution before storage.

Step 3: Detailed Procedure
  • Weighing: Accurately weigh the hydrochloride salt into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the solid; wash down any powder adhering to the vial walls.

  • Mixing: Vortex for 30 seconds.

  • Inspection (Critical): Hold the vial up to a light source.

    • Pass: Solution is completely clear and colorless.

    • Fail: Visible particulates or "oil droplets."

    • Remediation:[6] If particulates remain, sonicate in a water bath for 5–10 minutes. Do not exceed 40°C , as phenethylamines can degrade thermally. If the solution is still cloudy, add more DMSO to lower the concentration to 2.5 mM.

  • Aliquoting: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Overlay the liquid with Argon or Nitrogen gas, cap tightly, and store at -20°C.

Usage & Dilution (Aqueous Media)

When introducing the stock into aqueous buffers (PBS, cell media), you face the secondary solubility barrier (PBS limit: ~0.25 mg/mL or ~740 µM).

  • 1:1000 Dilution (Recommended):

    • Diluting 5 mM stock 1:1000 yields 5 µM final concentration (0.1% DMSO).

    • This is well below the PBS solubility limit, ensuring the compound stays in solution during assays.

  • Avoid Intermediate Dilutions in Water:

    • Do not dilute the DMSO stock into water to make a "10x" working solution. The compound will likely crash out.

    • Perform serial dilutions in DMSO first, then perform the final single step dilution into the aqueous assay medium.

Troubleshooting Guide
ObservationCauseCorrective Action
Cloudiness immediately upon adding DMSO Concentration > 6 mM (Saturation)Add DMSO to dilute to 2.5–5 mM. Sonicate.[7][8]
Precipitation when added to cell media "Crash-out" effect; local high concentrationVortex media rapidly while adding the stock. Ensure final conc. < 100 µM.
Yellowing of stock over time Oxidation of the phenethylamineDiscard stock. Prepare fresh. Use Argon overlay next time.
Viscous droplets at bottom Hydration of DMSO (absorbed water)DMSO was not anhydrous. Use fresh bottle of DMSO.
References
  • Casale, J.F., & Hays, P.A. (2012). Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues - Part I. Microgram Journal, 9(2), 84-109.[1][3] Link

Sources

Application

Head-twitch response assay protocol 25H-NB4OMe mice

Application Note: Optimized Protocol for Assessing 5-HT₂A Activation via Head-Twitch Response (HTR) using 25H-NB4OMe in Murine Models Abstract & Scope This application note details the standardized protocol for utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Assessing 5-HT₂A Activation via Head-Twitch Response (HTR) using 25H-NB4OMe in Murine Models

Abstract & Scope

This application note details the standardized protocol for utilizing 25H-NB4OMe (2-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine) in the Head-Twitch Response (HTR) assay. While the ortho-substituted analog (25H-NBOMe) is a well-documented high-potency agonist, the para-substituted 25H-NB4OMe serves as a critical probe for investigating the steric and electrostatic requirements of the N-benzyl binding pocket at the serotonin 5-HT₂A receptor.

This guide addresses the specific solubility challenges of N-benzylphenethylamines, provides a validated scoring rubric for C57BL/6J mice, and establishes a self-validating experimental design to distinguish true pharmacological effects from behavioral artifacts.

Pharmacological Background (Expertise & Logic)

Mechanism of Action

The HTR is a paroxysmal, rotational head movement mediated exclusively by the activation of cortical 5-HT₂A receptors . Unlike locomotor activity, which involves dopaminergic modulation, the HTR is a specific behavioral proxy for hallucinogenic potential in humans.

Structure-Activity Relationship (SAR) Context:

  • 25H-NBOMe (Standard): Contains a 2-methoxy (ortho) group on the benzyl ring, forming a hydrogen bond with the receptor (likely Ser159 or similar residues) that locks the ligand in a high-affinity conformation.

  • 25H-NB4OMe (Target): The 4-methoxy (para) substitution disrupts this optimal binding geometry. Consequently, 25H-NB4OMe is expected to have lower affinity and potency than its 2-methoxy isomer. This protocol adjusts dosage ranges to account for this predicted shift in the dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling cascade initiating the behavioral response.

G Ligand 25H-NB4OMe Receptor 5-HT2A Receptor (Cortical Layer V Pyramidal Neurons) Ligand->Receptor Binding GProtein Gαq/11 Protein Receptor->GProtein Activation Effector PLCβ (Phospholipase C) GProtein->Effector Stimulation SecondMess IP3 + DAG Effector->SecondMess Hydrolysis Calcium Intracellular Ca2+ Release SecondMess->Calcium Signaling Behavior Head-Twitch Response (Motor Output) Calcium->Behavior Excitatory Drive

Caption: Figure 1.[1] The 5-HT₂A Gq/11 signaling cascade.[2] 25H-NB4OMe binding triggers PLCβ activation, calcium release, and subsequent behavioral HTR.

Experimental Protocol

Materials & Reagents
  • Compound: 25H-NB4OMe HCl (High purity >98%).

  • Subjects: Male C57BL/6J mice (8–10 weeks old, 22–28g). Note: C57BL/6J is the background strain for most HTR literature; using other strains (e.g., BALB/c) requires re-validation due to differing baseline serotonin sensitivity.

  • Vehicle: 2% Tween-80 in 0.9% Saline OR 10% HP-β-Cyclodextrin. Avoid high concentrations of DMSO (>5%) as it can induce behavioral artifacts.

Solution Preparation (Critical Step)

NBOMe compounds are lipophilic. Improper solubilization leads to erratic data.

  • Weigh the required amount of 25H-NB4OMe.

  • Dissolve first in the surfactant (Tween-80) or complexing agent (Cyclodextrin) before adding saline.

  • Sonicate for 10 minutes at ambient temperature.

  • Validation: The solution must be optically clear. If cloudy, the compound has precipitated, and the dose delivered will be inaccurate.

Dosing Regimen

Due to the 4-methoxy substitution, a wider dose-response study is required compared to 25I-NBOMe.

GroupDose (mg/kg)RoutePurpose
Vehicle 0IP/SCBaseline artifact subtraction
Low 0.5IP/SCThreshold detection
Mid 1.0IP/SCExpected linear range
High 5.0IP/SCSaturation/Ceiling effect
Antagonist 1.0 (Agonist) + 0.5 (M100907)IPValidation: Proves 5-HT₂A specificity

Note: Administer volume at 5 mL/kg or 10 mL/kg consistently.

Experimental Workflow

Workflow Step1 Acclimation (1 hour in test chamber) Step2 Injection (IP or SC) Step1->Step2 Step3 Latency Period (0-5 mins) Step2->Step3 Step4 Recording Phase (5-35 mins post-dose) Step3->Step4 Step5 Analysis (Video Scoring) Step4->Step5

Caption: Figure 2. Standardized HTR workflow. The 1-hour acclimation is mandatory to reduce stress-induced grooming, which mimics HTR.

Step-by-Step Procedure:

  • Acclimation: Place mice in clear acrylic cylinders (15 cm diameter) for 60 minutes. Lighting should be dim (approx. 40 lux) to reduce anxiety.

  • Pre-treatment (Optional): If running the Antagonist Validation group, administer M100907 (Volinanserin) 20 minutes prior to the agonist.

  • Administration: Inject 25H-NB4OMe (IP or SC). Note the time immediately.

  • Observation:

    • Method: High-frame-rate video (60 fps minimum) is superior to live scoring.

    • Duration: Record for 30 minutes. NBOMe compounds typically show peak activity between 5–20 minutes.

  • Scoring: Blinded observers count HTR events.

Data Analysis & Interpretation

Scoring Criteria (The "Trustworthiness" Pillar)

To ensure data integrity, you must distinguish HTR from "Wet Dog Shakes" (WDS) and grooming artifacts.

BehaviorDescriptionValid HTR?
Head Twitch Paroxysmal, rapid rotation of the head/ears.[2][3][4][5] Frequency ~90Hz. Duration <0.15s.YES
Wet Dog Shake Rotational movement extending to the trunk and tail. Slower frequency.NO (Usually)
Grooming Paw-to-face contact or repetitive scratching.NO
Pinna Reflex Ear twitch without head rotation.NO
Expected Results
  • Vehicle: 0–2 twitches per 30 min (Baseline).

  • 25H-NB4OMe: Expect an Inverted U-Shaped dose-response curve.[2]

    • Low Dose: Minimal response.

    • Optimal Dose: Maximum frequency.

    • Supra-maximal Dose: Reduced HTR due to competing behaviors (locomotion) or receptor desensitization.

  • Antagonist Blockade: Pre-treatment with M100907 should reduce HTR counts to near-vehicle levels, confirming the behavior is 5-HT₂A mediated.[2]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No HTR observed 1. Dose too low (4-OMe potency issue).2. Compound precipitation.1. Increase dose to 10 mg/kg.2. Switch vehicle to 10% HP-β-Cyclodextrin.
High Baseline HTR 1. Stress/Handling.2.[6] Circadian rhythm mismatch.1. Increase acclimation time.2. Test during the light phase (mice are less active).
Erratic Data Inter-rater variability.Re-train scorers using slow-motion video playback (0.25x speed).

References

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-375. Link

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[3][4][6][7] Psychopharmacology, 227(4), 727-739. Link

  • Hansen, M., et al. (2014). Synthesis and structure–activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists.[8] ACS Chemical Neuroscience, 5(3), 243-249. Link

  • Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 479–487.[8] Link

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 25I-NBOMe ("N-bomb") in mice and rats. Psychopharmacology, 232(6), 1039-1047. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Precipitation Issues with 25H-NB4OMe Buffers

A Guide for Researchers and Drug Development Professionals Welcome to our dedicated technical guide for scientists and researchers utilizing 25H-NB4OMe in their experiments. Precipitation of a compound during buffer prep...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical guide for scientists and researchers utilizing 25H-NB4OMe in their experiments. Precipitation of a compound during buffer preparation is a common yet critical issue that can compromise experimental results. This document, prepared by our Senior Application Scientists, provides a structured, in-depth resource to understand, troubleshoot, and prevent solubility challenges with 25H-NB4OMe. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can confidently prepare stable and effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 25H-NB4OMe solubility.

Q1: My 25H-NB4OMe hydrochloride precipitated immediately after I tried to dissolve it in standard Phosphate-Buffered Saline (PBS) at pH 7.4. What happened?

A1: This is a frequently encountered issue rooted in the fundamental chemistry of the molecule. 25H-NB4OMe is a substituted phenethylamine, which is a class of weakly basic compounds.[1][2] While supplied as a hydrochloride (HCl) salt to enhance its initial water solubility, this salt is only stable in acidic conditions.[3][4] Standard PBS, with a physiological pH of ~7.4, is sufficiently alkaline to deprotonate the amine group on the 25H-NB4OMe molecule. This converts the soluble salt form into its neutral, or "freebase," form, which has significantly lower aqueous solubility, causing it to precipitate out of the solution.[5][6]

Q2: What is the recommended solvent system for preparing a stable, concentrated stock solution of 25H-NB4OMe?

A2: There are two primary strategies. The preferred method for aqueous-based assays is to use a slightly acidic buffer to maintain the protonated, soluble state of the amine. A 50 mM sodium citrate buffer adjusted to a pH between 4.0 and 5.0 is an excellent choice. Alternatively, for applications where a small amount of organic solvent is tolerable, dissolving the compound in dimethyl sulfoxide (DMSO) is highly effective.[5][7]

Q3: If I use DMSO to create my stock solution, what precautions should I take when diluting it into my aqueous assay buffer?

A3: When using a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly and with vigorous mixing (i.e., vortexing). This prevents "concentration shock," where the localized high concentration of the compound in the less-hospitable aqueous environment can cause immediate precipitation before it has a chance to disperse. Furthermore, always be mindful of the final DMSO concentration in your assay. For most cell-based experiments, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.

Q4: My 25H-NB4OMe solution was clear at room temperature, but a precipitate formed after storing it overnight at 4°C. Why does this occur and how can I prevent it?

A4: This is a classic case of temperature-dependent solubility. Most compounds are less soluble at lower temperatures. While your solution may have been stable at room temperature, the decrease in thermal energy at 4°C allowed the compound to fall out of solution. To prevent this, we recommend aliquoting your stock solution into single-use volumes and storing them at -20°C or -80°C.[5][7] Before use, thaw the aliquot completely to room temperature and vortex gently to ensure any micro-precipitates are redissolved. Avoid repeated freeze-thaw cycles, which can degrade the compound over time.

Part 2: The Science of Solubility: A Mechanistic View

Understanding the "why" behind precipitation is key to preventing it. The solubility of 25H-NB4OMe is governed by its acid-base chemistry.

As a secondary amine, 25H-NB4OMe can accept a proton (H⁺) to form a positively charged ammonium salt. This equilibrium is dictated by the solution's pH and the compound's pKa (the pH at which 50% of the compound is in its protonated form and 50% is in its neutral form).

  • At pH < pKa (Acidic Conditions): The equilibrium shifts to the left. The compound is predominantly in its protonated, cationic salt form (R₂NH₂⁺). This charged species is polar and readily interacts with water molecules, resulting in high solubility.

  • At pH > pKa (Neutral/Alkaline Conditions): The equilibrium shifts to the right. The compound is predominantly in its deprotonated, neutral freebase form (R₂NH). This form is less polar and has a much lower affinity for water, leading to poor solubility and precipitation.

The use of an HCl salt is a common pharmaceutical strategy to improve the solubility and handling of basic drug compounds.[3][8][9][10] However, this benefit is only realized if the compound is dissolved in a solution with a pH that maintains this salt form.

Part 3: Experimental Workflows and Protocols

Master Workflow for Solution Preparation

This diagram outlines the critical decision points and steps for preparing stable 25H-NB4OMe solutions.

G cluster_0 Phase 1: Stock Solution Preparation (Choose one path) cluster_0a Path A: Acidic Buffer cluster_0b Path B: Organic Solvent cluster_1 Phase 2: Storage & Dilution Start Weigh 25H-NB4OMe HCl A1 Prepare 50mM Citrate Buffer (pH 4.0-5.0) Start->A1 B1 Use 100% DMSO Start->B1 A2 Dissolve 25H-NB4OMe in buffer (Vortex/Sonicate) A1->A2 Check1 Verify Complete Dissolution (Visually clear solution) A2->Check1 B2 Dissolve 25H-NB4OMe in DMSO (Vortex/Sonicate) B1->B2 B2->Check1 Store Aliquot into single-use tubes and store at -20°C or -80°C Check1->Store Solution Clear Thaw Thaw completely to RT and vortex before use Store->Thaw Dilute Slowly add stock to final assay buffer while vortexing to avoid precipitation Thaw->Dilute Final Final Working Solution (Use immediately) Dilute->Final

Caption: Master workflow for 25H-NB4OMe solution preparation and handling.

Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Buffer

This is the recommended method for ensuring stability in aqueous systems.

  • Buffer Preparation: Prepare a 50 mM sodium citrate solution. Titrate the pH to 4.5 using citric acid. Filter the buffer through a 0.22 µm sterile filter.

  • Weighing: Accurately weigh the required mass of 25H-NB4OMe HCl (Formula Weight: 337.8 g/mol ). For 1 mL of a 10 mM solution, you will need 3.378 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the pH 4.5 citrate buffer to the desired final volume.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, place the tube in a sonicating water bath for 5-10 minutes.

  • Verification & Storage: Ensure the solution is completely clear and free of particulates. Aliquot into single-use, light-protected tubes and store at -20°C or below.[5]

Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO

This method is useful when higher concentrations are needed and the final assay is tolerant to small amounts of DMSO.

  • Weighing: Accurately weigh the desired mass of 25H-NB4OMe HCl.

  • Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a concentration of 10 mg/mL.[7]

  • Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Verification & Storage: Ensure the solution is clear. Aliquot and store at -20°C or below in desiccated conditions to prevent water absorption by the DMSO.

Part 4: Troubleshooting and Data Reference

Troubleshooting Decision Tree

If you encounter precipitation, use this logical guide to diagnose the problem.

G Start Precipitation Observed Q1 When did it occur? Start->Q1 A1 During initial dissolution in aqueous buffer Q1->A1 Initial Prep A2 When diluting DMSO stock into aqueous buffer Q1->A2 Dilution A3 After refrigeration or freezing Q1->A3 Storage Cause1 Cause: Buffer pH is too high (>6.5), exceeding the compound's solubility limit at that pH. A1->Cause1 Cause2 Cause: Localized concentration shock. The compound precipitated before it could disperse in the bulk solution. A2->Cause2 Cause3 Cause: Temperature-dependent solubility. The compound is less soluble at colder temperatures. A3->Cause3 Sol1 Solution: 1. Use a buffer with pH 4.0-5.0. 2. Lower the target concentration. 3. Prepare stock in DMSO first. Cause1->Sol1 Sol2 Solution: 1. Add DMSO stock dropwise to the buffer while vortexing vigorously. 2. Warm the aqueous buffer slightly. Cause2->Sol2 Sol3 Solution: 1. Thaw completely to RT and vortex before use. 2. Store aliquots at -20°C/-80°C, not 4°C. Cause3->Sol3

Sources

Optimization

Technical Support Center: Purification of 25H-NB4OMe HCl

Product: 25H-NB4OMe Hydrochloride [2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine HCl] CAS: 1566571-54-7 Application: 5-HT2A Receptor Agonist / Analytical Reference Standard Support Tier: Level 3 (Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 25H-NB4OMe Hydrochloride [2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine HCl] CAS: 1566571-54-7 Application: 5-HT2A Receptor Agonist / Analytical Reference Standard Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Achieving pharmaceutical-grade purity (>98%) with N-benzylphenethylamines (NBOMes) is frequently complicated by their tendency to "oil out" during crystallization and the persistence of reductive amination byproducts.[1] This guide addresses the specific physicochemical challenges of the 4-methoxybenzyl isomer (25H-NB4OMe).

Unlike its halogenated analogs (e.g., 25I-NBOMe), the 25H-NB4OMe HCl salt possesses a distinct lattice energy profile that makes standard solvent systems prone to failure if water content or polarity is not strictly controlled.[1]

Module 1: Diagnostic Workflow

Use this logic tree to identify the correct purification protocol based on your current observation.

PurificationLogic Start Current State of Product State1 Oily Residue / Goo Start->State1 Solvent trapped State2 Solid but Discolored (Yellow/Brown) Start->State2 Aldehyde/Imine impurities State3 Crystalline but Low Purity (NMR) Start->State3 Isomer/Salt issues Action1 Protocol A: Biphasic Recrystallization State1->Action1 Action2 Protocol B: Acid-Base Wash State2->Action2 Action3 Protocol C: Flash Chromatography State3->Action3 Check Check Action1->Check Still Oily? Check->Action2 Yes (Impurity load too high)

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Module 2: Troubleshooting Crystallization (Protocol A)

Issue: The product refuses to crystallize and forms a viscous oil at the bottom of the flask ("oiling out"). Root Cause: 25H-NB4OMe HCl is highly hygroscopic.[1] Presence of water or residual alcoholic solvents lowers the melting point below room temperature.

Standard Operating Procedure: Dual-Solvent Precipitation

Do not use water or pure methanol for the final stage.[1] Use the IPA/Et₂O (Isopropyl Alcohol / Diethyl Ether) system.[1]

Reagents:

  • Solvent A: Anhydrous Isopropyl Alcohol (IPA) - hot.[1]

  • Solvent B: Anhydrous Diethyl Ether (Et₂O) or MTBE - cold.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling anhydrous IPA.

    • Critical: If it requires >10mL per gram, your product is likely contaminated with inorganic salts. Filter hot.

  • Cloud Point: Remove from heat. Add Solvent B (Et₂O) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of hot IPA to make the solution clear again.

  • Nucleation: Cap the flask tightly. Wrap in foil (light sensitive). Allow to cool to room temperature undisturbed for 4 hours.

  • Deep Freeze: Move to -20°C freezer for 12 hours.

  • Filtration: Vacuum filter rapidly. Wash with cold Et₂O.[1]

FAQ:

Q: It still oiled out in the freezer. A: You likely have unreacted aldehyde lowering the lattice energy. Proceed to Protocol B (Acid-Base Wash) to remove the organic impurities before attempting crystallization again.[1]

Module 3: Removing Persistent Impurities (Protocol B)

Issue: Product has a distinct almond-like smell (4-methoxybenzaldehyde) or shows Schiff base peaks in NMR (Imine signals ~8.2-8.5 ppm). Mechanism: The HCl salt traps non-basic organic impurities in the crystal lattice. We must revert to the freebase to "wash" them away.

Standard Operating Procedure: The "Base Wash"

AcidBase Crude Crude HCl Salt (Impure) BaseStep Add NaOH (aq) pH > 12 Crude->BaseStep Extract Extract with DCM BaseStep->Extract OrgLayer Organic Layer (Contains 25H-NB4OMe Freebase) Extract->OrgLayer AqLayer Aqueous Layer (Discard Salts) Extract->AqLayer Wash Brine Wash (Remove Water) OrgLayer->Wash Acidify Add HCl in IPA/Dioxane Wash->Acidify Final Pure Precipitate Acidify->Final

Figure 2: Acid-Base extraction workflow for removing non-amine impurities.[1]

Step-by-Step:

  • Freebasing: Dissolve crude salt in water.[1] Add 1M NaOH until pH > 12.[1] The solution will turn milky as the freebase oil separates.

  • Extraction: Extract 3x with Dichloromethane (DCM).

    • Note: The 25H-NB4OMe freebase is highly soluble in DCM.[1]

  • The Wash (Critical): Wash the combined organic layers with brine (saturated NaCl).[1] This pulls out trapped water and water-soluble side products.[1]

  • Drying: Dry organic layer over anhydrous MgSO₄. Filter.

  • Re-Salting:

    • Do not use aqueous HCl.[1]

    • Dissolve the freebase oil in a small amount of dry acetone or Et₂O.

    • Add HCl in Dioxane (4M) or HCl in IPA dropwise.[1]

    • The pure HCl salt will precipitate instantly as a white solid.

Module 4: Advanced Separation (Protocol C)

Issue: Presence of tertiary amine (over-alkylated dimer) or unreacted 2C-H precursor.[1] Context: If reductive amination stoichiometry was poor, you may have N,N-bis(4-methoxybenzyl) analogs.[1] These are basic and will not be removed by Protocol B.

Technique: Flash Column Chromatography.[1]

ParameterSetting
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% NH₄OH (Ammonia)
Gradient 0% B to 10% B over 20 minutes
Rf Value ~0.3-0.4 (in 9:1 DCM:MeOH)

Technical Insight: The addition of Ammonium Hydroxide (NH₄OH) to the methanol is mandatory. Without it, the amine will streak (tail) across the column due to interaction with the acidic silica silanols, resulting in poor separation and yield loss.

Module 5: Analytical Validation

Criteria for Release: Before using the synthesized compound in binding assays (e.g., [³H]-ketanserin displacement), verify:

  • ¹H NMR (DMSO-d₆):

    • Look for the characteristic N-benzyl methylene singlet/doublet around 4.1-4.2 ppm .[1]

    • Verify the integration of the methoxy groups (three distinct singlets or overlapping signals depending on resolution).

    • Absence check: Ensure no aldehyde proton signal at ~9.8 ppm.[1]

  • Melting Point:

    • Expected range: 168–172 °C (decomposition).[1] Sharp range (<2°C) indicates high purity.[1]

  • Solubility Check:

    • Clear solution in DMSO at 10mM. Any turbidity suggests inorganic salt contamination.[1]

References
  • Casale, J. F., & Hays, P. A. (2012).[2] Characterization of eleven 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives and differentiation from their 3- and 4-methoxybenzyl analogues. Microgram Journal, 9(2), 84-109.[1][2] Link

  • Hansen, M., et al. (2014).[3] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link[1][4]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 77, 200-207.[5] Link

  • Cayman Chemical. (n.d.).[1] 25H-NB4OMe (hydrochloride) Product Information. Link[1][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding Profiles: 25H-NBOMe versus 2C-H

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of psychoactive compound research, phenethylamines represent a vast and structurally diverse class of molecules. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of psychoactive compound research, phenethylamines represent a vast and structurally diverse class of molecules. Understanding their interaction with neuronal receptors is fundamental to elucidating their pharmacological effects and potential therapeutic applications. This guide provides an in-depth comparison of the receptor binding profiles of two distinct phenethylamines: 2,5-dimethoxyphenethylamine (2C-H) and its N-(2-methoxybenzyl) derivative, 25H-NBOMe.

It is critical to note that while the initial topic specified 25H-NB4OMe (the 4-methoxybenzyl isomer), a comprehensive literature search revealed that the biological properties of this specific compound have not been extensively evaluated, with no publicly available receptor binding data.[1] Therefore, to provide a meaningful and data-supported comparison, this guide will focus on the well-characterized and structurally related 2-methoxybenzyl isomer, 25H-NBOMe . This comparison serves to highlight the profound impact of N-benzyl substitution on the pharmacology of the parent 2C-H molecule.

2C-H is the foundational structure for the entire 2C-x family of compounds.[2] In contrast, 25H-NBOMe is a potent synthetic derivative that has garnered significant attention for its high affinity and efficacy at serotonin receptors.[2] This guide will dissect their binding affinities, delve into the experimental methodologies used to determine these properties, and explore the downstream signaling pathways of their primary molecular target.

Comparative Receptor Binding Affinity

The addition of the N-(2-methoxybenzyl) group to the 2C-H scaffold dramatically alters its receptor binding profile. The most striking difference is the more than 100-fold increase in affinity for the serotonin 2A (5-HT2A) receptor, a key target for many psychedelic compounds.[2] 2C-H exhibits a weak affinity for this receptor, whereas 25H-NBOMe is a highly potent ligand.[2] This substantial change in affinity underscores the critical role of the N-substituent in modulating the interaction with the receptor's binding pocket.

While both compounds show some affinity for other serotonin receptors, the N-methoxybenzyl substitution in 25H-NBOMe generally enhances binding to 5-HT2 subtypes while reducing affinity for the 5-HT1A receptor.[3] The following table summarizes the available quantitative binding data for both compounds.

Receptor25H-NBOMe Ki (nM)2C-H Ki (nM)Fold Change in Affinity
5-HT2A 2.831,600 - 3,000~565 - 1060x increase
5-HT2C 16 - 19~20% activation of 5-HT induced response (pEC50 = 5.93)Data not directly comparable
5-HT1A >10,00070>140x decrease
α1A Adrenergic 0.3 - 0.9Low affinitySignificant increase

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A smaller Ki value indicates a higher binding affinity.[4][5]

Functional Activity at the 5-HT2A Receptor

Beyond binding affinity, the functional activity of a compound at a receptor is a critical determinant of its pharmacological effect. 2C-H is described as a partial agonist at the 5-HT2A receptor. In contrast, 25H-NBOMe is a potent full agonist at this receptor, meaning it is capable of eliciting a maximal response.[2] This difference in efficacy, combined with the vast disparity in affinity, accounts for the significantly greater potency of 25H-NBOMe.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This robust technique allows for the quantification of a test compound's affinity for a specific receptor by measuring its ability to displace a known radioactive ligand.

Causality Behind Experimental Choices
  • Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor) is chosen to ensure that the binding being measured is primarily at the intended target.

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor are often used to provide a high concentration of the target receptor and minimize interference from other receptor types.[6]

  • Competition Format: A competition assay, where the unlabeled test compound competes with a fixed concentration of the radioligand, is a highly efficient method for determining the affinity (Ki) of a large number of compounds.

  • Filtration and Scintillation Counting: Rapid filtration is used to separate the receptor-bound radioligand from the unbound radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.

Step-by-Step Methodology
  • Receptor Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared and protein concentration is determined.[7]

  • Assay Setup: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (25H-NBOMe or 2C-H).[1][7]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1][7]

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Membranes Receptor Membranes Incubation Incubation (e.g., 60 min at 30°C) Receptor_Membranes->Incubation Radioligand Radioligand ([3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (25H-NBOMe or 2C-H) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[3][8] Activation of this pathway by an agonist like 25H-NBOMe initiates a cascade of intracellular events.

  • Agonist Binding: 25H-NBOMe binds to the 5-HT2A receptor, inducing a conformational change.

  • G Protein Activation: The activated receptor interacts with and activates the Gq protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[9]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[3][9]

  • Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC).[9] These downstream effectors then modulate the activity of various cellular proteins, leading to the ultimate physiological response.

It is also recognized that 5-HT2A receptors can engage other signaling pathways, including those mediated by β-arrestin, which can lead to different cellular outcomes.[10]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 25H-NBOMe Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Sources

Comparative

Comparative Guide: Validating 25H-NB4OMe Purity via qNMR

Executive Summary The structural validation and purity assessment of 25H-NB4OMe —a positional isomer of the widely researched 25H-NBOMe—presents unique challenges in forensic and pharmaceutical analysis. While HPLC-MS re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation and purity assessment of 25H-NB4OMe —a positional isomer of the widely researched 25H-NBOMe—presents unique challenges in forensic and pharmaceutical analysis. While HPLC-MS remains the workhorse for high-throughput screening, it suffers from a critical "Standard Trap": it cannot validate the purity of a new reference material without an already validated standard.

Quantitative Nuclear Magnetic Resonance (qNMR) serves as the primary, self-validating method for this compound. Unlike GC-MS, which risks thermal degradation of the labile N-benzyl bond, and HPLC, which requires specific reference standards, qNMR provides absolute purity determination using a universal internal standard. This guide outlines the protocol for differentiating the para-isomer (NB4OMe) from the ortho-isomer (NBOMe) and establishing >98% purity for research applications.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional chromatographic methods for 25H-NB4OMe validation.

FeatureqNMR (Recommended) HPLC-UV/MS GC-MS
Primary Output Absolute Purity (Mass %) & Structural ProofRelative Purity (% Area)Library Match / Qualitative ID
Reference Standard Not Required (Uses Universal IS)Required (Specific to Analyte)Optional (for Quant), Library for ID
Structural Insight High (Distinguishes Isomers)Low (Retention time only)Medium (Fragmentation patterns)
Sample Integrity Non-destructiveDestructiveDestructive (Thermal Degradation Risk)
Limit of Detection Moderate (~0.1 mg)High (ng/mL range)High (ng/mL range)
Key Limitation Lower Sensitivity"Standard Trap"Thermal cleavage of N-benzyl group
The "Standard Trap" in HPLC

For a researcher synthesizing 25H-NB4OMe, HPLC cannot confirm the absolute mass purity of the first batch. If the UV extinction coefficient is unknown, 99% area purity by HPLC-UV might correspond to only 85% mass purity due to inorganic salts or non-chromophoric impurities (e.g., residual solvents). qNMR bridges this gap.

Technical Deep Dive: The NMR Fingerprint of 25H-NB4OMe

To validate the specific para-isomer (NB4OMe) against the common ortho-isomer (NBOMe), one must analyze the aromatic region and the integration ratios.

Structural Elucidation Logic
  • Core Scaffold (2C-H): 2,5-dimethoxyphenethylamine.[1][2]

    • Protons: 3 Aromatic protons (Positions 3, 4, 6).

    • Pattern: AMX or ABX system. H3 (d), H4 (dd), H6 (d).

  • Substituent (NB4OMe): 4-methoxybenzyl group.

    • Protons: 4 Aromatic protons.

    • Pattern:AA'BB' System (Two distinct doublets). This is the diagnostic differentiator from the ortho-isomer, which exhibits a complex ABCD multiplet pattern.

Expected Chemical Shifts (CDCl₃, 400+ MHz)
MoietyProton CountApprox. Shift (δ ppm)MultiplicityDiagnostic Note
Ar-H (Benzyl) 27.20 - 7.30DoubletPara-substitution (AA'BB')
Ar-H (Benzyl) 26.85 - 6.90DoubletPara-substitution (AA'BB')
Ar-H (Core) 16.70 - 6.80Doublet/MultipletH3/H4/H6 overlap possible
Ar-H (Core) 26.60 - 6.70MultipletH3/H4/H6 overlap possible
N-CH₂-Ar (Benzyl) 23.85 - 3.95SingletDiagnostic for N-benzylation
-OCH₃ (x3) 93.70 - 3.80Singlets3 distinct or overlapping peaks
CH₂-CH₂-N 42.90 - 3.10MultipletsEthylamine chain

Critical Check: The integral ratio of Aromatic Protons (7H) to Methoxy Protons (9H) must be exactly 0.77:1 . Deviation indicates side-products (e.g., bis-alkylation).

Experimental Protocol: Self-Validating qNMR

This protocol uses Maleic Acid as an Internal Standard (IS) due to its high purity, stability, and distinct singlet signal (~6.3 ppm) that does not overlap with 25H-NB4OMe signals.

Materials
  • Analyte: ~10-15 mg of 25H-NB4OMe (dried under vacuum).

  • Internal Standard (IS): Traceable Maleic Acid (99.9%+ purity).

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to ensure full solubility of HCl salts and separate water peaks).

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Workflow Diagram

G Start Start: 25H-NB4OMe Sample Weighing Gravimetry: Weigh Analyte (m_x) & IS (m_std) (Precision: ±0.01 mg) Start->Weighing Dissolution Dissolution: Solvent: DMSO-d6 (0.6 mL) Ensure Homogeneity Weighing->Dissolution Acquisition Acquisition (qNMR): Pulse: 90° d1: 60s (5x T1) Scans: 16-64 Dissolution->Acquisition Processing Processing: Phase/Baseline Correction Integration (I_x vs I_std) Acquisition->Processing Calc Calculation: Purity % Equation Processing->Calc Validation Validation Check: Is Ar-H/OMe Ratio 7:9? Calc->Validation Validation->Start Fail (Reprocess) Result Final Purity Report Validation->Result Pass

Figure 1: Step-by-step qNMR workflow for absolute purity determination.

Detailed Methodology
  • Gravimetry:

    • Weigh exactly

      
       mg of 25H-NB4OMe and 
      
      
      
      mg of Maleic Acid into the same vial. Target a 1:1 molar ratio for optimal signal-to-noise.
    • Note: Use a micro-balance with readability to 0.001 mg.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (d1): Set to 60 seconds .

      • Reasoning: The T1 relaxation time for aromatic protons can be 5-10s. For 99.9% magnetization recovery, d1 must be

        
        .
        
    • Spectral Width: -2 to 14 ppm.

    • Scans (ns): 16 or 32 (Sufficient for >10mg sample).

  • Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Manual phasing (zero and first order).

    • Baseline correction (polynomial).

    • Integration:

      • Integrate the IS singlet (Maleic Acid, ~6.3 ppm, 2H). Set value to normalized standard.

      • Integrate the 25H-NB4OMe Benzyl Methylene Singlet (~3.9 ppm, 2H) OR the combined Aromatic region (7H).

Calculation

Calculate purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte=2 for CH2 bridge)
    
  • 
     = Molecular Weight (25H-NB4OMe HCl ≈ 337.84  g/mol )
    
  • 
     = Mass weighed
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     = Purity (decimal)
    

Common Impurities & Troubleshooting

When analyzing the spectrum, look for these "Red Flags" that indicate synthesis failure or degradation:

  • Aldehyde Peaks (~10 ppm): Indicates unreacted 4-methoxybenzaldehyde.

  • Doublet at ~1.4 ppm: Indicates unreacted 2C-H (if the N-benzyl group cleaved or wasn't attached).

  • Broad Hump at 4-5 ppm: Water content (if using DMSO). Quantify water and subtract from mass balance.

  • Missing "AA'BB'" Pattern: If the aromatic region is complex/multiplet rather than two clear doublets for the benzyl ring, you may have synthesized the 2-methoxy (ortho) or 3-methoxy (meta) isomer by mistake.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (Contextual reference for NPS analysis standards). [Link]

  • Swortwood, M. J., et al. (2016). Simultaneous quantification of 25C-NBOMe, 25I-NBOMe, 25B-NBOMe and 25H-NBOMe in clinical and forensic samples. Journal of Chromatography B. (Establishment of chromatographic baselines). [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational qNMR methodology). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 25H-NBOMe.[3][4][5] (Reference for the ortho-isomer spectra for comparison). [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues via 1H- and 13C-NMR Spectrometry. Microgram Journal. (Definitive source for isomer differentiation). [Link]

Sources

Validation

A Comparative Guide to the Non-Serotonergic Receptor Cross-Reactivity of 25H-NBOMe and its Positional Isomer, 25H-NB4OMe

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the non-serotonergic receptor interactions of 25H-NBOMe, a potent synthetic phenethylamine, and its positional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-serotonergic receptor interactions of 25H-NBOMe, a potent synthetic phenethylamine, and its positional isomer, 25H-NB4OMe. Understanding the off-target pharmacology of such compounds is critical for elucidating their complete toxicological and pharmacological profiles. This document synthesizes available experimental data to offer a clear perspective on their relative selectivity.

Introduction: The Criticality of Off-Target Profiling

25H-NBOMe is a member of the NBOMe family of psychoactive compounds, known for their potent agonism at the serotonin 5-HT2A receptor.[1] However, the safety and therapeutic potential of any compound are dictated not only by its on-target potency but also by its interactions with other receptors. Cross-reactivity with non-serotonergic receptors can lead to a range of physiological effects, from cardiovascular changes to central nervous system modulation, that are independent of the primary mechanism of action. This guide focuses on the binding affinities of 25H-NBOMe at key non-serotonergic G-protein coupled receptors (GPCRs) and discusses the likely implications for its less-studied isomer, 25H-NB4OMe.

A crucial distinction in the NBOMe series is the position of the methoxy group on the N-benzyl ring. "NBOMe" typically refers to the 2-methoxybenzyl isomer (e.g., 25H-NBOMe), while "NB4OMe" denotes the 4-methoxybenzyl isomer (e.g., 25H-NB4OMe).[2] As we will explore, this seemingly minor structural change has profound implications for receptor interactions.

Comparative Binding Affinity of 25H-NBOMe at Non-Serotonergic Receptors

The most comprehensive data on the non-serotonergic cross-reactivity of 25H-NBOMe comes from a 2015 study by Rickli et al., which performed a broad receptor binding screen.[3][4] The following tables summarize the binding affinities (Ki, in nM) of 25H-NBOMe at various adrenergic, dopaminergic, and histaminergic receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Adrenergic Receptor Binding Profile of 25H-NBOMe

Receptor SubtypeBinding Affinity (Ki, nM)
α1A300
α2A1,200

Table 2: Dopaminergic Receptor Binding Profile of 25H-NBOMe

Receptor SubtypeBinding Affinity (Ki, nM)
D1>10,000
D23,100
D34,400

Table 3: Histaminergic Receptor Binding Profile of 25H-NBOMe

Receptor SubtypeBinding Affinity (Ki, nM)
H1810

Data sourced from Rickli et al. (2015).[3][4]

From this data, it is evident that 25H-NBOMe possesses a notable affinity for the α1A-adrenergic receptor, with a Ki value of 300 nM.[3][4] While this is significantly lower than its affinity for the 5-HT2A receptor (Ki = 2.83 nM), it suggests a potential for adrenergic effects at higher concentrations.[1] The affinity for other screened non-serotonergic receptors is considerably weaker.

The Impact of Isomerism: The Case of 25H-NB4OMe

It is highly probable that this dramatic loss of activity extends to off-target receptors as well. Therefore, while 25H-NBOMe exhibits measurable affinity for the α1A-adrenergic receptor, it is predicted that 25H-NB4OMe has a significantly lower affinity for this and other non-serotonergic receptors. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to determine receptor binding affinity and functional activity.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Diagram of Radioligand Displacement Assay Workflow

G prep Receptor Membrane Preparation incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand (Known Affinity) radioligand->incubation test_compound Test Compound (e.g., 25H-NB4OMe) test_compound->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration scintillation Scintillation Counting (Measures Radioactivity) filtration->scintillation analysis Data Analysis (IC50 -> Ki Calculation) scintillation->analysis

Caption: Workflow for a radioligand displacement binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor).

    • Harvest cells and homogenize in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times with a fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-prazosin for the α1A-adrenergic receptor) to all wells.

    • Add increasing concentrations of the unlabeled test compound (e.g., 25H-NB4OMe) to the experimental wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add the prepared receptor membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with a cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: cAMP Measurement for Gs and Gi-Coupled Receptors

This assay measures the functional activity of a compound by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Diagram of a Generic cAMP Signaling Pathway

G cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces Ligand Ligand (e.g., 25H-NB4OMe) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified GPCR signaling cascade leading to cAMP production.

Step-by-Step Methodology (using a luminescent biosensor assay):

  • Cell Preparation:

    • Seed cells expressing the target GPCR and a cAMP-responsive biosensor (e.g., a luciferase-based sensor) into a white, opaque 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (e.g., 25H-NB4OMe).

    • For Gi-coupled receptors, pre-treat the cells with an adenylyl cyclase activator like forskolin to induce a basal level of cAMP.

    • Add the test compound dilutions to the appropriate wells. Include vehicle controls.

  • Incubation:

    • Incubate the plate at 37°C for a specified period to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Lysis and Detection:

    • Add a lysis reagent to the wells to release the intracellular cAMP.

    • Add the detection reagent containing the components of the luminescent biosensor system.

  • Measurement:

    • Incubate the plate at room temperature in the dark to allow the luminescent signal to stabilize.

    • Measure the luminescence in each well using a plate reader.

  • Data Analysis:

    • Plot the luminescent signal as a function of the log concentration of the test compound.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to a known agonist).

Conclusion

The available evidence indicates that 25H-NBOMe, the 2-methoxybenzyl isomer, exhibits a degree of cross-reactivity with the α1A-adrenergic receptor, in addition to its primary high affinity for serotonergic receptors. Its interactions with dopaminergic and histaminergic receptors are significantly weaker. In contrast, while direct experimental data is lacking for the 4-methoxybenzyl isomer, 25H-NB4OMe, studies on analogous compounds strongly suggest that its affinity and functional activity at both serotonergic and non-serotonergic receptors are likely to be substantially lower. This underscores the critical importance of positional isomerism in determining the pharmacological profile of the NBOMe class of compounds. Researchers investigating the effects of 25H-NB4OMe should not assume a pharmacological profile similar to that of 25H-NBOMe and should undertake comprehensive in vitro and in vivo characterization.

References

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]

  • Herian, M., Kiec-Kononowicz, K., & Kurczab, R. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research, 35(4), 861–873. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Semantic Scholar. [Link]

  • Hays, P. A., & Casale, J. F. (2014). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)- phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4- Methoxybenzyl Analogues - Part II. Microgram Journal, 11(1-4), 3. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Psilosybiini.info. [Link]

  • Brandt, S. D., et al. (2016). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate. [Link]

  • National Institute of Justice. (n.d.). Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe). National Institute of Justice. [Link]

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  • Wikipedia. (n.d.). 25H-NBOMe. Wikipedia. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]

  • Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 479–487. [Link]

  • de Sousa, F. B. M., et al. (2022). Psychoactive substances 25H-NBOMe and 25H-NBOH induce antidepressant-like behavior in male rats. ResearchGate. [Link]

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  • Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. PubMed. [Link]

  • Jo, M., et al. (2020). Rewarding and Reinforcing Effects of 25H-NBOMe in Rodents. Biomolecules & Therapeutics, 28(6), 540–547. [Link]

  • Burstein, E. S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(3), 171–183. [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. [Link]

  • Tirri, M., et al. (2022). Effect of 25H-NBOMe (0.001–10 mg/kg i.p.) (A) 25I-NBOMe (0.001–10 mg/kg. ResearchGate. [Link]

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  • Wang, Y., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Peigneur, S., & Tytgat, J. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17052. [Link]

  • McPhie, D. L., et al. (1993). Comparison of alpha 1-adrenergic receptor subtypes and signal transduction in SK-N-MC and NB41A3 neuronal cell lines. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 353–361. [Link]

  • Jones, L. S., et al. (1985). The alpha-adrenergic receptor: radiohistochemical analysis of functional characteristics and biochemical differences. Pharmacology, Biochemistry, and Behavior, 22(5), 837–851. [Link]

  • Monczor, F., et al. (2010). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Experimental Cell Research, 316(3), 439–451. [Link]

  • Elz, S., et al. (2014). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 19(12), 21106–21129. [Link]

  • Gebhardt, M., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5556. [Link]

Sources

Comparative

Comparative Guide: Behavioral Reproducibility of 25H-NB4OMe in Preclinical Models

Executive Summary This guide addresses the reproducibility challenges associated with 25H-NB4OMe (N-(4-methoxybenzyl)-2,5-dimethoxyphenethylamine) in behavioral assays, specifically the Head Twitch Response (HTR). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reproducibility challenges associated with 25H-NB4OMe (N-(4-methoxybenzyl)-2,5-dimethoxyphenethylamine) in behavioral assays, specifically the Head Twitch Response (HTR). Unlike its highly potent ortho-substituted analogues (e.g., 25I-NBOMe, 25H-NBOMe), 25H-NB4OMe exhibits negligible efficacy in standard psychedelic screening models.

The Core Insight: The lack of reproducibility in 25H-NB4OMe literature is often not a failure of experimental protocol, but a misunderstanding of Structure-Activity Relationships (SAR). The para-positioning of the methoxy group prevents the formation of a critical intramolecular hydrogen bond required for high-affinity 5-HT2A receptor locking. This guide provides the mechanistic grounding and comparative data to validate these negative results.

Part 1: Molecular Mechanism & SAR Analysis

The "False Friend" Isomer

The "NBOMe" class derives its potency from a specific conformation stabilized by the N-benzyl substituent.[1] However, this effect is strictly position-dependent.

  • Active Conformation (2-OMe / Ortho): In 25H-NBOMe, the oxygen of the 2-methoxy group forms an intramolecular hydrogen bond with the protonated amine. This locks the molecule into a rigid, planar conformation that fits the 5-HT2A orthosteric binding pocket perfectly (Hansen et al., 2014).

  • Inactive Conformation (4-OMe / Para): In 25H-NB4OMe, the methoxy group is too distant to interact with the amine. The benzyl ring remains flexible ("floppy"), resulting in a substantial entropic penalty upon binding and steric mismatch within the receptor cleft.

Visualization: Stereoelectronic Activation Pathway

The following diagram illustrates why 25H-NB4OMe fails to initiate the Gq-signaling cascade necessary for behavioral effects.

G cluster_0 Ligand Structure cluster_1 Receptor Interaction (5-HT2A) cluster_2 Signaling Output NB2 25H-NBOMe (Ortho-substituted) HBond Intramolecular H-Bond Formation NB2->HBond Protonated Amine Interaction NB4 25H-NB4OMe (Para-substituted) NoBond No H-Bond High Flexibility NB4->NoBond Distance > 4Å Fit Orthosteric Pocket Lock HBond->Fit Clash Steric Mismatch Low Affinity NoBond->Clash Gq Gq/11 Coupling Fit->Gq High Efficacy NoHTR No Behavioral Response Clash->NoHTR Ki > 500nM PLC PLC Activation (IP3/DAG) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca HTR Head Twitch Response Ca->HTR

Figure 1: Mechanistic divergence between active (ortho) and inactive (para) NBOMe isomers at the 5-HT2A interface.

Part 2: Comparative Performance Data

To establish a baseline for your experiments, compare your 25H-NB4OMe data against the validated standards below. If you observe HTR with 25H-NB4OMe at low doses (<10 mg/kg), suspect compound impurity (likely contamination with 25H-NBOMe).

Table 1: Pharmacological Profile of 25H-NBOMe Isomers

Data synthesized from Hansen et al. (2014) and Halberstadt et al. (2020).

CompoundSubstituent Position5-HT2A Affinity (Ki)HTR Potency (ED50)Efficacy (Emax)Reproducibility Status
25I-NBOMe Ortho (2-OMe)0.04 nM0.078 mg/kg90% (Full Agonist)High (Gold Standard)
25H-NBOMe Ortho (2-OMe)2.8 - 15 nM1.5 - 3.0 mg/kg~80%Moderate
25H-NB3OMe Meta (3-OMe)~150 nM> 10 mg/kgPartial/WeakLow
25H-NB4OMe Para (4-OMe)> 500 nM Inactive (>30 mg/kg) Negligible N/A (Inactive)

Key Takeaway: The shift from ortho to para results in a >100-fold loss in affinity. 25H-NB4OMe is effectively inert in standard behavioral windows.

Part 3: Validated Experimental Protocol (Self-Validating System)

Because 25H-NB4OMe is expected to be inactive, the validity of the experiment relies entirely on the Positive Control . You cannot prove "inactivity" without proving the system is capable of detecting "activity."

Protocol: High-Sensitivity HTR Assay for Low-Potency Ligands

1. Vehicle Selection (Critical Step)

  • Challenge: NBOMe compounds are lipophilic. Poor solubility leads to false negatives.

  • Solution: Use 5% DMSO / 5% Tween-80 / 90% Saline.

  • Validation: Solution must be optically clear. If cloudy, sonicate at 40°C for 10 mins.

2. Dosing Regimen

  • Subject: C57BL/6J Mice (Male, 8-10 weeks).

  • Route: Subcutaneous (SC) or Intraperitoneal (IP).[2] Note: SC is preferred for NBOMes to avoid first-pass metabolism variability.

  • Groups (n=8 min):

    • Vehicle (Negative Control).

    • 25I-NBOMe 0.1 mg/kg (Positive Control - Mandatory).

    • 25H-NB4OMe (Low): 1.0 mg/kg.

    • 25H-NB4OMe (High): 10.0 mg/kg.

3. Data Acquisition Workflow Automated magnetometry is preferred over manual scoring to eliminate observer bias, especially when looking for rare events in low-potency compounds.

Workflow Prep Acclimation (30 min) Inj Injection (t=0) Prep->Inj Wait Absorption Lag (0-5 min) Inj->Wait Rec Recording Window (5-35 min) Wait->Rec Score Event Analysis (>90Hz Waveform) Rec->Score Check Pos Control >10 HTR? Score->Check Valid Valid Dataset Check->Valid Yes Invalid System Failure Reject Data Check->Invalid No

Figure 2: Experimental workflow with mandatory validation gate. If the positive control fails, data for 25H-NB4OMe cannot be interpreted.

Part 4: Troubleshooting & Interpretation

Why did I see a "response" in the literature?

If you encounter papers claiming behavioral activity for 25H-NB4OMe, assess them against these criteria:

  • Impurity: Was the compound synthesized via reductive amination of 2,5-dimethoxyphenethylamine and 4-methoxybenzaldehyde? If the aldehyde starting material contained 2-methoxybenzaldehyde (a common contaminant in bulk chemical supply), the result is a mixture containing the highly potent 25H-NBOMe.

  • Off-Target Toxicity: At high doses (>30 mg/kg), "head twitches" may actually be convulsive tremors caused by adrenergic alpha-1 interactions or general toxicity, not 5-HT2A activation.

  • Species Variance: While mice show little response, rats may show slight discrimination at sub-toxic doses, but this is rarely reproducible across labs.

Conclusion

25H-NB4OMe serves as a negative control in SAR studies, illustrating the necessity of the ortho-methoxy interaction for receptor activation. It should not be used as a candidate for psychedelic behavioral research.

References

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice. Psychopharmacology. [Link]

  • Nichols, D. E., et al. (2015). High-Affinity 5-HT2A Receptor Agonists: Structure–Activity Relationships. Chemical Reviews. [Link]

  • Lawn, W., et al. (2014). The NBOMe hallucinogenic drug series: Patterns of use, self-reported effects and associated harm. Journal of Psychopharmacology. [Link]

  • Sticker-Jantscheff, M., et al. (2017). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues. Microgram Journal. [Link][3]

Sources

Validation

Confirmatory Analysis of 25H-NB4OMe in Biological Matrices: A Comparative Technical Guide

Topic: Confirmatory tests for 25H-NB4OMe in biological matrices Content Type: Publish Comparison Guide Executive Summary The rapid proliferation of N-benzylphenethylamine (NBOMe) derivatives has introduced significant ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmatory tests for 25H-NB4OMe in biological matrices Content Type: Publish Comparison Guide

Executive Summary

The rapid proliferation of N-benzylphenethylamine (NBOMe) derivatives has introduced significant challenges to forensic toxicology.[1] Among these, 25H-NB4OMe (2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzeneethanamine) presents a specific analytical hurdle: it is a positional isomer of the more common 25H-NBOMe (the ortho-isomer).

This guide objectively compares the performance of Targeted LC-MS/MS (Triple Quadrupole) —the recommended "Gold Standard"—against GC-MS and LC-HRMS alternatives. It focuses on the critical requirement of chromatographically and spectrally distinguishing the para-methoxy (NB4OMe) isomer from the ortho-methoxy (NBOMe) and meta-methoxy (NB3OMe) analogues in complex biological matrices (blood, urine, hair).

The Isomer Challenge: 25H-NB4OMe vs. 25H-NBOMe

Before selecting a protocol, researchers must understand the structural causality that dictates method selection. 25H-NB4OMe and 25H-NBOMe are isobaric (MW 301.38 g/mol ) and share identical major fragment ions in standard low-resolution MS.

  • 25H-NBOMe (Ortho): The methoxy group is at the 2-position of the N-benzyl ring.[2]

  • 25H-NB4OMe (Para): The methoxy group is at the 4-position of the N-benzyl ring.[3]

Analytical Consequence: A standard C18 LC-MS method may co-elute these isomers. Without specific chromatographic resolution or unique ion ratios, a positive result for the para isomer could be a false identification of the ortho isomer.

Visualization: Isomer Fragmentation Logic

The following diagram illustrates the shared fragmentation pathway and the specific ion abundance differences used for differentiation.

NBOMe_Fragmentation cluster_diff Isomer Differentiation (GC-EI-MS) Parent Parent Molecule 25H-NB4OMe (m/z 302 [M+H]+) Cleavage C-N Bond Cleavage Parent->Cleavage Ion121 Methoxybenzyl Cation (m/z 121) BASE PEAK Cleavage->Ion121 Primary Path Ion150 Phenethylamine Fragment (m/z 150) Cleavage->Ion150 Secondary Path Tropylium Tropylium Ion (m/z 91) Ion121->Tropylium Rearrangement Ortho Ortho Isomer (25H-NBOMe) High m/z 91 (~30%) Tropylium->Ortho Para Para Isomer (25H-NB4OMe) Low m/z 91 (~5%) Tropylium->Para

Caption: Fragmentation pathway showing the origin of common ions. Note that while m/z 121 is common to all, the abundance of m/z 91 varies significantly between isomers in EI-MS.

Comparative Analysis of Methodologies
Method A: LC-MS/MS (Triple Quadrupole) – The Recommended Standard

Verdict: Superior sensitivity and selectivity, provided a Biphenyl or PFP column is used.

  • Mechanism: Uses Multiple Reaction Monitoring (MRM) to detect specific precursor-product transitions.

  • Performance:

    • Sensitivity: LODs typically 5–20 pg/mL in urine/blood.

    • Selectivity: High, but relies on chromatographic separation of isomers.

    • Self-Validation: Use of two transitions (Quantifier 302.2 → 121.1; Qualifier 302.2 → 91.1) plus Relative Retention Time (RRT).

  • Critical Causality: Standard C18 columns often fail to separate the ortho and para isomers. Biphenyl phases utilize pi-pi interactions to separate these positional isomers effectively.

Method B: GC-MS (Electron Impact) – The Structural Alternative

Verdict: Excellent for structural elucidation but limited by thermal instability and lower sensitivity.

  • Mechanism: Electron Impact (EI) ionization provides a spectral fingerprint.

  • Performance:

    • Sensitivity: LODs typically 1–10 ng/mL (orders of magnitude lower than LC-MS/MS).

    • Selectivity: Excellent differentiation via Retention Indices (RI) and Ion Ratios.

    • Drawback: NBOMes are polar and thermally labile. Direct injection can lead to degradation into the corresponding 2C-amine and aldehyde. Derivatization (e.g., TFAA or MSTFA) is often required.

  • Differentiation Data:

    • Elution Order (Non-polar column): 25H-NBOMe (Ortho) < 25H-NB3OMe (Meta) < 25H-NB4OMe (Para) .

    • Spectral Key: The para isomer (25H-NB4OMe) exhibits a significantly lower abundance of m/z 91 compared to the ortho isomer.

Method C: LC-HRMS (Q-TOF/Orbitrap) – The Discovery Tool

Verdict: Best for screening unknown NPS, but lower sensitivity for targeted confirmation compared to TQ.

  • Mechanism: Measures exact mass (resolution > 30,000).

  • Performance:

    • Sensitivity: Adequate (50–100 pg/mL), but often less sensitive than optimized TQ methods.

    • Selectivity: Cannot distinguish isomers by mass alone (exact mass is identical). Must rely on retention time, similar to Method A.

Quantitative Performance Comparison
FeatureLC-MS/MS (Triple Quad)GC-MS (EI)LC-HRMS (Q-TOF)
Primary Application Quantification & ConfirmationStructural IdentificationScreening & Unknowns
Isomer Separation High (with Biphenyl/PFP column)High (via Retention Index)High (requires chromatography)
LOD (Blood/Urine) 5 – 20 pg/mL 1 – 10 ng/mL50 – 200 pg/mL
Sample Prep SPE or LLELLE + DerivatizationSPE
Throughput High (5-8 min run)Low (15-20 min + derivatization)Medium
Thermal Stability No issuesHigh Risk (Degradation)No issues
Detailed Experimental Protocol: Targeted LC-MS/MS

This protocol is designed to be self-validating by ensuring the separation of the para isomer (25H-NB4OMe) from the ortho isomer.

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: NBOMes are potent; low concentrations require concentration via SPE. Mixed-mode cation exchange (MCX) is preferred to remove neutral interferences.

  • Sample Pre-treatment:

    • Aliquot 0.5 mL of matrix (blood/urine).

    • Add 50 µL Internal Standard (e.g., 25I-NBOMe-d3 or 2C-B-d6).

    • Dilute with 2 mL phosphate buffer (pH 6.0). Vortex.

  • SPE Loading (Oasis MCX or equivalent):

    • Condition: 2 mL Methanol, then 2 mL Water.

    • Load sample at gravity flow.

  • Wash:

    • Wash 1: 2 mL 0.1M HCl (removes neutrals/acids).

    • Wash 2: 2 mL Methanol (removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 mL 5% Ammonium Hydroxide in Methanol .

    • Note: High pH breaks the ionic interaction with the sorbent.

  • Reconstitution:

    • Evaporate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Phase 2: Instrumental Parameters (LC-MS/MS)

Chromatography (The Critical Control Point):

  • Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or Raptor Biphenyl .

    • Why: Biphenyl phases offer enhanced selectivity for aromatic isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions:

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
25H-NB4OMe 302.2121.191.125 / 45
25H-NBOMe 302.2121.191.125 / 45
IS (25I-NBOMe-d3) 430.1124.1-30

Self-Validation Check:

  • Retention Time: 25H-NB4OMe must elute after 25H-NBOMe (typically 0.5 - 1.0 min difference on Biphenyl).

  • Ion Ratio: The ratio of 91.1/121.1 should be monitored. While less distinct in ESI than EI, it serves as a secondary confirmation.

Workflow Visualization

Workflow Sample Biological Sample (0.5 mL) SPE SPE Extraction (Mixed-Mode Cation Exchange) Sample->SPE Protein Precip/Dilution LC LC Separation (Biphenyl Column) SPE->LC Eluate Reconstitution MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Data Analysis RT & Ion Ratios MS->Data CheckRT Isomer Check: Does RT match Para std? Data->CheckRT CheckRT->Data No (Ortho/Meta) Result Confirmed 25H-NB4OMe CheckRT->Result Yes (Late Eluter)

Caption: Analytical workflow emphasizing the critical decision point based on Chromatographic Retention Time (RT) for isomer confirmation.

References
  • Casale, J. F., & Hays, P. A. (2012).[4] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109.[1][4] Link

  • Poklis, J. L., et al. (2014). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Biomedical Chromatography, 28(12), 1644-1649. Link

  • Johnson, R. D., et al. (2014). An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability. Journal of Analytical Toxicology, 38(8), 479-484. Link

  • Nisbet, L. A., et al. (2017). Application of a Urine and Hair Validated LC-MS-MS Method to Determine the Effect of Hair Color on the Incorporation of 25B-NBOMe, 25C-NBOMe and 25I-NBOMe into Hair in the Rat.[5] Journal of Analytical Toxicology, 41(6), 559-565.[5] Link

  • World Health Organization. (2014). 25I-NBOMe Critical Review Report. Expert Committee on Drug Dependence. Link

Sources

Comparative

Comparative Pharmacokinetics of NBOMe Hydrochloride Salts: A Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The N-benzyl-2-phenethylamine (NBOMe) series represents a class of ultrapotent 5-HT receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-benzyl-2-phenethylamine (NBOMe) series represents a class of ultrapotent 5-HT


 receptor agonists. While structurally derived from the 2C-X family, the addition of an N-(2-methoxybenzyl) substituent dramatically alters their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide focuses on the comparative pharmacokinetics of the three primary halogenated analogs—25I-NBOMe , 25B-NBOMe , and 25C-NBOMe —specifically in their hydrochloride (HCl) salt forms.

For researchers, the critical differentiator among these salts lies not in their metabolic pathways, which are conserved, but in their halogen-driven lipophilicity (I > Br > Cl) and receptor residence times. This guide synthesizes forensic toxicology data, in vitro microsome stability assays, and rodent models to provide a definitive reference on their ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

Physicochemical & Pharmacological Comparison

The hydrochloride salt form is the standard pharmaceutical preparation to ensure water solubility for intranasal or sublingual administration. However, in vivo pharmacokinetics are driven by the dissociated cation.

Table 1: Comparative Physicochemical and Potency Profile
CompoundHalogen SubstituentMolar Mass (HCl Salt)Predicted LogP*5-HT

Affinity (

)
Functional Potency (

)
25C-NBOMe Chlorine (Cl)~364.3 g/mol 3.61.0 – 3.0 nM~2.5 nM
25B-NBOMe Bromine (Br)~408.7 g/mol 3.80.5 – 1.0 nM~1.8 nM
25I-NBOMe Iodine (I)~455.7 g/mol 4.10.044 – 0.6 nM~0.8 nM

*LogP values are estimated based on structural activity relationship (SAR) trends where Iodine confers greater lipophilicity than Bromine or Chlorine.

Expert Insight: The trend in lipophilicity (25I > 25B > 25C) correlates with blood-brain barrier (BBB) permeability rates. 25I-NBOMe’s high lipophilicity facilitates rapid CNS entry, contributing to its steep onset curve and higher reported toxicity frequency compared to 25C-NBOMe.

Pharmacokinetic Profile: ADME Analysis

Absorption: The First-Pass Barrier

A defining PK characteristic of NBOMe HCl salts is their negligible oral bioavailability .

  • Mechanism: The N-benzyl moiety is highly susceptible to rapid first-pass metabolism by hepatic enzymes (CYP450s) and monoamine oxidases (MAO).

  • Route-Specific Kinetics:

    • Oral: Bioavailability < 5%.[1][2] Systemic exposure is minimal due to presystemic clearance.

    • Sublingual/Buccal: Bypasses the liver.

      
       is typically 45–90 minutes.
      
    • Intranasal: Rapid absorption via the nasal mucosa.

      
       is 10–20 minutes.
      
Distribution[1]
  • Protein Binding: High (>90% predicted), driven by the hydrophobic N-benzyl and halogenated phenyl rings.

  • Volume of Distribution (

    
    ):  Large (
    
    
    
    L/kg). As basic lipophilic amines (pKa ~9.5), these compounds undergo extensive tissue distribution and ion trapping within acidic lysosomal compartments.
Metabolism: The Primary Clearance Pathway

Metabolism is the rate-limiting step for NBOMe clearance. The metabolic pathways are qualitatively identical across 25I, 25B, and 25C, involving Phase I oxidation followed by Phase II conjugation.

Key Enzymes: CYP3A4, CYP2C9, CYP2C19.[3]

Major Pathways:

  • O-Demethylation: The most abundant metabolites result from demethylation of the 2-methoxy group on the phenol ring or the N-benzyl ring.

  • Hydroxylation: Occurs on the aromatic rings.

  • N-Debenzylation: Cleavage of the C-N bond yields the parent 2C-X compound (e.g., 2C-I from 25I-NBOMe), though this is a minor pathway compared to O-demethylation.

Excretion
  • Renal: Excreted primarily as glucuronide or sulfate conjugates in urine. Less than 1% of the parent drug is recovered unchanged in urine, making detection of metabolites crucial for forensic analysis.

  • Half-life (

    
    ):  Estimated at 1.5 – 3 hours in plasma, though tissue elimination (brain) may be slower.
    

Visualizing the Metabolic Fate

The following diagram illustrates the consensus metabolic pathway for 25I-NBOMe, which serves as the model for the class.

NBOMe_Metabolism Parent 25I-NBOMe (Parent) (Lipophilic, Active) CYP CYP3A4 / CYP2C9 (Hepatic Microsomes) Parent->CYP Phase I Oxidation ODesmethyl 2-O-desmethyl-NBOMe (Major Metabolite) CYP->ODesmethyl O-Demethylation Hydroxyl Hydroxy-25I-NBOMe (Minor Metabolite) CYP->Hydroxyl Hydroxylation Cleavage 2C-I (Amine) (Minor Pathway) CYP->Cleavage N-Debenzylation UGT UGT Enzymes (Glucuronidation) ODesmethyl->UGT Hydroxyl->UGT Conjugate Glucuronide Conjugate (Water Soluble, Renal Excretion) UGT->Conjugate Phase II Conjugation

Figure 1: Consensus metabolic pathway for 25I-NBOMe. The primary route involves O-demethylation followed by glucuronidation, rendering the molecule hydrophilic for renal excretion.

Experimental Protocols

To validate these pharmacokinetic parameters in a research setting, the following protocols are recommended. These methodologies prioritize sensitivity due to the sub-nanogram plasma concentrations typical of NBOMe administration.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Spiking NBOMe HCl substrate (1 µM final concentration) into the mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., 25I-NBOMe-d3).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Protocol B: LC-MS/MS Quantification in Plasma

Objective: High-sensitivity detection of NBOMe salts in biological matrices.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo TSQ).

  • Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[2][4][5]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

  • MRM Transitions (Quantifier/Qualifier):

    • 25I-NBOMe: 428.1

      
       121.1 / 91.1
      
    • 25B-NBOMe: 380.1

      
       121.1 / 91.1
      
    • 25C-NBOMe: 336.1

      
       121.1 / 91.1
      
  • Validation: The method must achieve a Lower Limit of Quantitation (LLOQ) of

    
     ng/mL due to the high potency and low dosage of these compounds.
    

References

  • Caspar, A. T., et al. (2015). Metabolic pathways of 25I-NBOMe in human and rat.[6][7] Analytical and Bioanalytical Chemistry.[4][5][6][8][9][10] [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • Nielsen, L. M., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis.[4][8][9][11][12][13][14] [Link]

  • Poklis, J. L., et al. (2014). High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Journal of Analytical Toxicology. [Link]

  • Stove, C. P., et al. (2014). 25CN-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans. MDPI Metabolites. [Link][4]

Sources

Safety & Regulatory Compliance

Safety

25H-NB4OMe (hydrochloride) proper disposal procedures

Executive Summary & Hazard Alert WARNING: HIGH POTENCY COMPOUND 25H-NB4OMe (hydrochloride) is a potent 5-HT2A receptor agonist.[1] While specific LD50 data for this analog is limited, structurally related compounds (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Alert

WARNING: HIGH POTENCY COMPOUND 25H-NB4OMe (hydrochloride) is a potent 5-HT2A receptor agonist.[1] While specific LD50 data for this analog is limited, structurally related compounds (e.g., 25I-NBOMe) exhibit activity in the microgram range.[1] Trace amounts are considered toxic. [1]

This guide synthesizes regulatory compliance (DEA/EPA) with practical laboratory safety.[1] It operates on the "P-List Equivalent" Principle : regardless of its specific RCRA listing, this substance must be handled with the same rigor as acutely hazardous waste (e.g., P-listed substances).[1]

Chemical & Regulatory Profile

Before disposal, you must validate the legal status of the material in your specific jurisdiction.[1]

ParameterDetail
Chemical Name 25H-NB4OMe (hydrochloride)
Class N-benzyl Phenethylamine (Psychotropic)
Primary Hazard Acute Toxicity (Oral/Inhalation), Neurotoxicity
Regulatory Status (US) Likely Schedule I (via Federal Analogue Act).[1] It is a positional isomer/analog of 25I-NBOMe.[1]
Waste Code (Best Practice) Treat as RCRA Hazardous Waste (Ignitable/Toxic).[1] If unsure, default to P-List protocols .

Personal Protective Equipment (PPE) Matrix

Due to the risk of aerosolization during handling, standard BSL-2 PPE is insufficient.[1]

  • Respiratory: N95 minimum; P100 or PAPR recommended for powder handling outside a fume hood.[1]

  • Dermal: Double nitrile gloves (0.11 mm min).[1] Tyvek sleeves or lab coat with cuff sealing.[1]

  • Engineering Controls: All open handling must occur inside a certified Chemical Fume Hood or Glovebox.[1]

Disposal Decision Logic (Workflow)

The disposal route depends entirely on the state of the material (Pure Substance vs. Experimental Waste).[1]

DisposalWorkflow Start Identify 25H-NB4OMe Waste StateCheck What is the material state? Start->StateCheck PureSubstance Pure Substance (Expired/Unused Vial) StateCheck->PureSubstance ExpWaste Experimental Waste (Solvent/Buffer/Solid) StateCheck->ExpWaste Spill Accidental Spill StateCheck->Spill RevDist Reverse Distribution (DEA Registrant Only) PureSubstance->RevDist Preferred HazWaste Segregate into High-Hazard Stream PureSubstance->HazWaste If Unlicensed ExpWaste->HazWaste Deactivate Chemical Deactivation (Oxidative Cleavage) Spill->Deactivate Incinerate Destruction via High-Temp Incineration RevDist->Incinerate HazWaste->Incinerate Deactivate->HazWaste

Figure 1: Decision matrix for determining the correct disposal pathway based on material state.[1]

Detailed Protocols

Protocol A: Pure Substance (Inventory Removal)

Use this for expired vials or bulk powder removal.[1]

  • Chain of Custody: If your lab holds a DEA license, do not simply bin the vial.[1] You must transfer it to a Reverse Distributor .[1]

  • Documentation: Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered) or equivalent local controlled substance destruction form.[1]

  • Packaging: Place the original container inside a secondary sealable bag. Label clearly: "Pending Reverse Distribution - Do Not Use."

Protocol B: Experimental Waste (Liquids/Solids)

Use this for reaction mixtures, HPLC waste, or contaminated glassware.[1]

  • Segregation: Do not mix with general organic solvents.[1] Use a dedicated satellite accumulation container labeled "HIGH HAZARD - ACUTE TOXIN." [1]

  • Solvent Compatibility: Ensure the waste solvent (e.g., Methanol, DMSO) is compatible with the incineration facility's requirements.[1]

  • Destruction: The only acceptable final fate is High-Temperature Incineration .[1]

    • Why? Phenethylamines are thermally stable.[1] Standard autoclaving is ineffective for chemical destruction.[1]

Protocol C: Spill Cleanup & Deactivation (The "Fenton" Method)

Use this strictly for decontaminating surfaces or spills.[1] Do NOT use this to treat bulk waste for drain disposal.[1]

The Science: Phenethylamines are susceptible to oxidative deamination and cleavage of the N-benzyl bond.[1] We utilize a strong oxidizer to break the pharmacophore (the specific molecular arrangement causing biological activity).[1]

Reagents:

  • Solution A: Sodium Hypochlorite (Bleach, 10-15%) OR Hydrogen Peroxide (30%).[1]

  • Solution B: Sodium Hydroxide (1N) - To maintain alkaline pH for hydrolysis.[1]

Steps:

  • Isolate: Evacuate the immediate area. Don full PPE (Respirator essential).[1]

  • Cover: Cover the spill with absorbent pads (chem-mats).[1]

  • Deactivate: Gently pour Solution A over the pads, working from the outside in.[1] Allow 15 minutes contact time.

    • Mechanism:[1][2][3] The oxidizer attacks the benzylic amine, cleaving the N-benzyl group and rendering the molecule pharmacologically inert (though still chemically toxic).[1]

  • Collect: Scoop the wet pads into a hazardous waste bag.

  • Wash: Clean the surface with Solution B , then water.[1]

  • Disposal: The collected waste pads must be treated as hazardous solid waste (Incineration).[1] NEVER flush down the drain.

Deactivation Mechanism Visualization

Understanding why we use oxidizers helps ensure compliance.[1]

Deactivation Molecule 25H-NB4OMe (Active Agonist) Transition Oxidative Attack on Benzylic Amine Molecule->Transition Oxidizer Strong Oxidizer (NaOCl / H2O2) Oxidizer->Transition Products Cleaved Fragments (Pharmacologically Inert) Transition->Products N-Benzyl Bond Cleavage

Figure 2: Conceptual mechanism of oxidative deactivation.[1] The oxidizer targets the nitrogen-carbon bond, dismantling the structure required for 5-HT2A receptor binding.[1]

References

  • United States Drug Enforcement Administration (DEA). Title 21 Code of Federal Regulations, Part 1317 - Disposal.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA).[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. 25I-NBOMe (Analog Reference for Hazard Data).[1] Available at: [Link][1]

Sources

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